Dalvastatin
説明
Structure
3D Structure
特性
CAS番号 |
132100-55-1 |
|---|---|
分子式 |
C24H31FO3 |
分子量 |
386.5 g/mol |
IUPAC名 |
(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1 |
InChIキー |
VDSBXXDKCUBMQC-VUOWKATKSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
外観 |
Solid powder |
他のCAS番号 |
135910-20-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |
製品の起源 |
United States |
Foundational & Exploratory
Dalvastatin: A Deep Dive into the Mechanism of HMG-CoA Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Dalvastatin (B145007) (formerly known as RG 12561) is a potent, synthetically derived inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, this compound was developed as a cholesterol-lowering agent. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from key preclinical studies and detailed experimental methodologies.
Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase
This compound is administered as an inactive prodrug. Following administration, it is converted in the body to its active open hydroxyacid form. This active metabolite is structurally similar to the endogenous substrate, HMG-CoA. By mimicking this substrate, the active form of this compound acts as a competitive inhibitor of HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol. The reduction in intracellular cholesterol levels leads to a compensatory upregulation of LDL receptor expression on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Quantitative Efficacy Data
The inhibitory potency of this compound has been quantified in various in vitro and ex vivo models. The following tables summarize the key findings, comparing its efficacy with other statins where data is available.
In Vitro Inhibition of HMG-CoA Reductase
| Compound | IC50 (nmol/L) |
| This compound-Na | 3.4 |
| Lovastatin-Na | 2.3 |
| Pravastatin | 8.9 |
| IC50 values for the inhibition of rat liver HMG-CoA reductase. |
In Vitro Inhibition of Cholesterol Biosynthesis in Hep G2 Cells
| Compound | IC50 |
| This compound-Na | 4 nmol/L |
| Lovastatin-Na | 5 nmol/L |
| Pravastatin | 1.1 µmol/L |
| Inhibition of cholesterol biosynthesis from radiolabeled octanoate. |
Ex Vivo Inhibition of Cholesterol Biosynthesis in Rats
| Compound | ED50 (mg/kg) |
| This compound | 0.9 |
| Lovastatin | 0.5 |
| Pravastatin | 12 |
| Inhibition of cholesterol biosynthesis in liver slices after oral administration. |
In Vivo Efficacy in Animal Models
| Animal Model | Treatment | % Reduction in Serum Cholesterol | % Reduction in LDL | % Reduction in LDL/HDL Ratio |
| Cholestyramine-fed hamsters | This compound (0.1% in food for 18 days) | - | Reduced | 35 |
| Cholestyramine-fed hamsters | This compound (0.4% in food) | 84 | 97 | 91 |
| WHHL rabbits | This compound (5 mg/kg, b.i.d., 12 days) | 17 | - | - |
| WHHL rabbits | Lovastatin (5 mg/kg, b.i.d., 12 days) | 16 | - | - |
Experimental Protocols
The following outlines the methodologies used in the key experiments cited above.
HMG-CoA Reductase Inhibition Assay
RG 12561 (Dalvastatin): A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG 12561, also known as dalvastatin (B145007), is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, it was developed for the treatment of hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of RG 12561, presenting key quantitative data, detailed experimental methodologies, and a visualization of its role in the HMG-CoA reductase signaling pathway.
Discovery and Development
RG 12561 was developed by Rhône-Poulenc Rorer Central Research. By 1988, it was in a similar stage of development as atorvastatin (B1662188) (Lipitor), positioning it as a potential early entrant in the competitive statin market. A key publication in 1993 detailed its pharmacological activity as a novel cholesterol-lowering agent. Despite its potent activity, this compound did not ultimately reach the market. RG 12561 is a prodrug that is converted to its active open hydroxyacid form in the body.
Quantitative Data
The inhibitory activity of RG 12561 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, comparing its potency with other well-known statins.
Table 1: In Vitro Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis
| Compound | Rat Liver HMG-CoA Reductase IC50 (nmol/L) | Hep G2 Cells Cholesterol Biosynthesis IC50 (nmol/L) |
| RG 12561-Na | 3.4 | 4 |
| Lovastatin-Na | 2.3 | 5 |
| Pravastatin | 8.9 | 1100 |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Rat Ex Vivo Cholesterol Biosynthesis ED50 (mg/kg) |
| RG 12561 | 0.9 |
| Lovastatin | 0.5 |
| Pravastatin | 12 |
Table 3: Effects on Plasma Lipids in Cholestyramine-Fed Hamsters (0.1% in food for 18 days)
| Compound | Reduction in LDL/HDL Ratio (%) |
| RG 12561 | 35 |
| RG 12561-Na | 76 |
| Lovastatin | 88 |
| Lovastatin-Na | 88 |
Table 4: Effects on Serum Cholesterol in WHHL Rabbits (5 mg/kg, b.i.d., 12 days)
| Compound | Reduction in Serum Cholesterol (%) |
| RG 12561 | 17 |
| Lovastatin | 16 |
Synthesis of RG 12561 (this compound)
The synthesis of this compound is a multi-step process starting from commercially available 3,3,5,5-tetramethylcyclohexanone (B79423). The key steps are outlined below.
Experimental Protocols
Step 1: Vilsmeier-Haack Reaction to form 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II)
-
Methodology: Commercially available 3,3,5,5-tetramethylcyclohexanone (I) is subjected to a Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent generated in situ from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride (POCl3). The electron-rich enol or enolate of the cyclohexanone (B45756) attacks the Vilsmeier reagent, leading to formylation and subsequent formation of the chloro-aldehyde (II).
Step 2: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to yield 2-aryl substituted 4,4,6,6-tetramethylcyclohexene aldehyde (IV)
-
Methodology: The 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II) undergoes a copper-catalyzed 1,4-addition (conjugate addition) of a Grignard reagent. The Grignard reagent is derived from 5-bromo-2-fluorotoluene (B1266182) (III). Copper salts are known to promote the 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds. This reaction introduces the 4-fluoro-3-methylphenyl group at the 2-position of the cyclohexene (B86901) ring, yielding the aldehyde (IV).
Step 3: Aldehyde Extension to form (VI)
-
Methodology: The aldehyde (IV) is treated with the anion of ethylidenecyclohexylamine (V). This is followed by hydrolysis of the intermediate β-hydroxyimine, which can be achieved using silica (B1680970) gel chromatography, to give the extended aldehyde (VI).
Step 4: Formation of the δ-hydroxy-β-ketoester (VIII)
-
Methodology: The extended aldehyde (VI) is reacted with the dianion of methyl acetoacetate (B1235776) (VII). This reaction forms the δ-hydroxy-β-ketoester (VIII).
Step 5: Stereospecific Reduction to the erythro 3,5-dihydroxy methyl ester (IX)
-
Methodology: The δ-hydroxy-β-ketoester (VIII) is stereospecifically reduced using triethylborane (B153662) and sodium borohydride. This reduction yields the erythro 3,5-dihydroxy methyl ester (IX).
Step 6: Lactonization to produce this compound
-
Methodology: The methyl ester of (IX) is hydrolyzed. The resulting hydroxy acid is then lactonized using triethylamine (B128534) and methyl chloroformate to produce this compound (RG 12561).
Mechanism of Action: HMG-CoA Reductase Inhibition
RG 12561, in its active hydroxyacid form, acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, RG 12561 reduces the endogenous synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.
Signaling Pathway Diagram
Caption: HMG-CoA Reductase Signaling Pathway and Inhibition by RG 12561.
Experimental Workflow for Synthesis
Dalvastatin Prodrug Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalvastatin (B145007) is a synthetic HMG-CoA reductase inhibitor developed for the management of hypercholesterolemia. Administered as an inactive lactone prodrug, it undergoes metabolic activation in the body to yield its pharmacologically active open-ring β-hydroxy acid form. This active metabolite competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This technical guide provides a detailed examination of the activation pathway of this compound, incorporating available quantitative data and relevant experimental methodologies. Due to the limited specific data on this compound, information from the analogous and well-studied prodrug, lovastatin (B1675250), is used to provide a more complete understanding of the enzymatic processes likely involved.
Introduction
Statins are a class of lipid-lowering drugs that have become a cornerstone in the prevention and treatment of cardiovascular disease. This compound, also known as RG 12561, belongs to the group of statins that are administered as inactive prodrugs. The conversion to the active form is a critical step for its therapeutic efficacy. Understanding the specifics of this activation pathway is essential for drug development, including optimizing drug delivery, predicting drug-drug interactions, and understanding inter-individual variability in patient response.
The Activation Pathway of this compound
The activation of this compound is a hydrolytic process that opens the lactone ring to form the corresponding β-hydroxy acid. This conversion is essential for the molecule to effectively bind to and inhibit the HMG-CoA reductase enzyme.
Chemical Transformation
In aqueous solutions, this compound undergoes both epimerization and hydrolysis. The key activation step is the acyl-oxygen cleavage of the lactone ring, which results in the formation of the active β-hydroxy acid. The rate of this hydrolysis is dependent on pH, being reversible in acidic conditions and irreversible in neutral to basic environments.
Enzymatic Hydrolysis
While specific human enzymes responsible for this compound hydrolysis have not been definitively identified in the available literature, extensive research on the structurally similar prodrug lovastatin points towards the involvement of carboxylesterases. These enzymes are found in various tissues, including the plasma and liver. For lovastatin, at least three distinct esterases have been identified in humans that catalyze this activation: one in the plasma and two in the liver (microsomal and cytosolic). It is highly probable that this compound is activated by the same or similar carboxylesterases.
The generalized enzymatic activation pathway can be visualized as follows:
Subsequent Metabolism
Following its activation, the β-hydroxy acid form of this compound, like other statins, is subject to further metabolism, primarily by cytochrome P450 enzymes. Studies on lovastatin have identified CYP3A4 and CYP3A5 as the major enzymes responsible for its oxidative metabolism. This metabolic step is important as it can be a source of drug-drug interactions.
Quantitative Data
The available quantitative data for this compound and its comparator, lovastatin, are summarized below.
| Parameter | Drug/Metabolite | Value | Organism/System | Reference |
| IC50 | This compound-Na (RG 12561-Na) | 3.4 nmol/l | Rat liver HMG-CoA reductase | |
| Lovastatin-Na | 2.3 nmol/l | Rat liver HMG-CoA reductase | ||
| Pravastatin | 8.9 nmol/l | Rat liver HMG-CoA reductase | ||
| IC50 (Cholesterol Biosynthesis) | This compound-Na (RG 12561-Na) | 4 nmol/l | Hep G2 liver cells | |
| Lovastatin-Na | 5 nmol/l | Hep G2 liver cells | ||
| Pravastatin | 1.1 µmol/l | Hep G2 liver cells | ||
| ED50 (Cholesterol Biosynthesis) | This compound (RG 12561) | 0.9 mg/kg (oral) | Rat (ex vivo liver slices) | |
| Lovastatin | 0.5 mg/kg (oral) | Rat (ex vivo liver slices) | ||
| Pravastatin | 12 mg/kg (oral) | Rat (ex vivo liver slices) | ||
| Rate of Hydroxy Acid Formation | Lovastatin | 15.8 pmol/ml/min | Human plasma | |
| Lovastatin | 2.13 pmol/mg protein/min | Human hepatic microsomes | ||
| Lovastatin | 0.92 pmol/mg protein/min | Human hepatic cytosol |
Experimental Protocols
Separation and Determination of this compound Lactone and Hydroxy Acid in Plasma
This protocol is based on the methodology developed for RG 12561.
Objective: To separate and quantify the inactive lactone prodrug and the active hydroxy acid form of this compound in plasma samples.
Procedure:
-
Deproteinization: A 0.25-ml aliquot of plasma is deproteinized with 0.5 ml of methanol.
-
Lactone Extraction: The lactone form is extracted from the deproteinized plasma with a hexane-
In Vitro Activity of Dalbavancin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of dalbavancin (B606935), a second-generation lipoglycopeptide antibiotic. Dalbavancin exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique pharmacokinetic profile, characterized by a long half-life, allows for infrequent dosing, making it a valuable therapeutic option. This document details its mechanism of action, summarizes its in vitro potency through comprehensive data tables, outlines key experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows.
Core Mechanism of Action
Dalbavancin's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This steric hindrance blocks the transglycosylation and transpeptidation steps, which are crucial for the integrity and stability of the bacterial cell wall. The lipophilic side chain of dalbavancin anchors the molecule to the bacterial cell membrane, which is thought to enhance its antimicrobial potency.
Quantitative In Vitro Activity
The in vitro potency of dalbavancin has been extensively evaluated against a variety of Gram-positive organisms. The following tables summarize the minimum inhibitory concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.
Table 1: In Vitro Activity of Dalbavancin against Staphylococcus aureus
| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.03 | 0.03 |
| Methicillin-Resistant S. aureus (MRSA) | 0.03 - 0.06 | 0.03 - 0.06 |
Table 2: In Vitro Activity of Dalbavancin against Streptococcal Species
| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |
| β-hemolytic streptococci | ≤0.03 | 0.03 |
| Viridans group streptococci | ≤0.03 | 0.03 |
Table 3: In Vitro Activity of Dalbavancin against Enterococcal Species
| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |
| Vancomycin-Susceptible Enterococcus faecalis | 0.06 | 0.06 |
| Vancomycin-Susceptible Enterococcus faecium | 0.06 | 0.12 |
Table 4: In Vitro Activity of Dalbavancin against Coagulase-Negative Staphylococci
| Organism | Dalbavancin MIC₅₀ (mg/L) | Dalbavancin MIC₉₀ (mg/L) |
| Staphylococcus epidermidis | 0.06 | 0.06 |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate in vitro assessment of dalbavancin. The following are representative protocols for key assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Dalbavancin Stock Solution:
-
Due to its hydrophobic nature, dissolve dalbavancin powder in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of dalbavancin in CAMHB in 96-well microtiter plates.
-
Crucially, the broth used for dilution must be supplemented with polysorbate-80 (P-80) to a final concentration of 0.002% to prevent the drug from adhering to the plastic wells.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh colonies grown on an appropriate agar (B569324) medium.
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of dalbavancin that completely inhibits visible bacterial growth.
-
Time-Kill Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation of Cultures:
-
Grow bacterial cultures to the logarithmic phase in CAMHB.
-
Dilute the cultures to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
-
Exposure to Dalbavancin:
-
Add dalbavancin at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each dalbavancin concentration.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Biofilm Eradication Assay (MBEC)
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
-
Biofilm Formation:
-
Grow biofilms on the pegs of a 96-
-
Dalvastatin's Impact on Cholesterol Biosynthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalvastatin (B145007), also known as RG 12561, is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, this compound effectively lowers cholesterol levels by interfering with the endogenous production of cholesterol. This technical guide provides an in-depth analysis of this compound's effect on cholesterol biosynthesis, compiling quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support researchers and professionals in the field of drug development.
Introduction: The Cholesterol Biosynthesis Pathway and the Role of HMG-CoA Reductase
Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions known as the mevalonate (B85504) pathway. The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the primary rate-limiting step in this pathway. Consequently, HMG-CoA reductase has become a major target for pharmacological intervention to manage hypercholesterolemia.
Statins, including this compound, are competitive inhibitors of HMG-CoA reductase. By binding to the active site of the enzyme, they block the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol. This reduction in hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.
This compound is a prodrug that is converted to its active open hydroxyacid form in the body. This active form is a potent and specific inhibitor of HMG-CoA reductase.
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting HMG-CoA reductase and cholesterol biosynthesis, as well as its effects on cholesterol levels in various experimental models.
Table 1: In Vitro Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis
| Compound | Assay System | Parameter | Value | Reference |
| This compound-Na (RG 12561-Na) | Rat liver HMG-CoA reductase | IC50 | 3.4 nmol/l | |
| Lovastatin-Na | Rat liver HMG-CoA reductase | IC50 | 2.3 nmol/l | |
| Pravastatin | Rat liver HMG-CoA reductase | IC50 | 8.9 nmol/l | |
| This compound-Na (RG 12561-Na) | Hep G2 cells (from radiolabeled octanoate) | IC50 | 4 nmol/l | |
| Lovastatin-Na | Hep G2 cells (from radiolabeled octanoate) | IC50 | 5 nmol/l | |
| Pravastatin | Hep G2 cells (from radiolabeled octanoate) | IC50 | 1.1 µmol/l |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Compound | Animal Model | Assay | Parameter | Value | Reference |
| This compound (RG 12561) | Rat | Ex vivo cholesterol biosynthesis in liver slices | ED50 | 0.9 mg/kg | |
| Lovastatin | Rat | Ex vivo cholesterol biosynthesis in liver slices | ED50 | 0.5 mg/kg | |
| Pravastatin | Rat | Ex vivo cholesterol biosynthesis in liver slices | ED50 | 12 mg/kg | |
| This compound (RG 12561) | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 35% | |
| This compound-Na (RG 12561-Na) | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 76% | |
| Lovastatin | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 88% | |
| Lovastatin-Na | Cholestyramine-fed hamsters (0.1% in food for 18 days) | LDL/HDL ratio reduction | % Reduction | 88% | |
| This compound (RG 12561) | Cholestyramine-fed hamsters (0.4% in food) | Serum cholesterol reduction | % Reduction | 84% | |
| This compound (RG 12561) | Cholestyramine-fed hamsters (0.4% in food) | LDL reduction | % Reduction | 97% | |
| This compound (RG 12561) | Cholestyramine-fed hamsters (0.4% in food) | LDL/HDL ratio reduction | % Reduction | 91% | |
| This compound (RG 12561) | WHHL rabbits (5 mg/kg, b.i.d., 12 days) | Serum cholesterol reduction | % Reduction | 17% | |
| Lovastatin | WHHL rabbits (5 mg/kg, b.i.d., 12 days) | Serum cholesterol reduction | % Reduction | 16% |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the effect of this compound on cholesterol biosynthesis.
HMG-CoA Reductase Inhibition Assay (In Vitro)
This protocol is based on spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Test Inhibitor Wells: HMG-CoA Reductase Assay Buffer, this compound solution, and HMG-CoA reductase enzyme.
-
Enzyme Control Wells: HMG-CoA Reductase Assay Buffer and HMG-CoA reductase enzyme.
-
Dalvastatin: A Technical Deep Dive into its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dalvastatin (RG 12561), a synthetic prodrug developed as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This document collates available preclinical data on its efficacy in various animal models, details its mechanism of action, and presents representative experimental protocols for the evaluation of such compounds. Due to the apparent discontinuation of its clinical development, publicly available human trial data is absent. This guide, therefore, focuses on the preclinical profile of this compound and provides a framework for understanding its potential role in lipid metabolism regulation based on the existing scientific literature.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Statins, which are inhibitors of HMG-CoA reductase, have become a cornerstone in the management of hypercholesterolemia. This compound (RG 12561) was developed by Rhône-Poulenc Rorer as a novel synthetic statin.[1] It is a prodrug that is converted in the body to its active open hydroxyacid form, RG 12561-Na.[2] This active metabolite competitively inhibits HMG-CoA reductase, leading to a reduction in cholesterol synthesis.[2]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and early rate-limiting step in the cholesterol biosynthesis pathway.[2]
By inhibiting this step, this compound's active form reduces the intracellular pool of cholesterol in hepatocytes. This reduction in intracellular cholesterol upregulates the expression of LDL receptors on the surface of liver cells. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels.
Signaling Pathway
The following diagram illustrates the signaling pathway of HMG-CoA reductase and the inhibitory action of this compound.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies on this compound.
In Vitro HMG-CoA Reductase Inhibition
| Compound | IC50 (nmol/L) | Source |
| This compound (RG 12561-Na) | 3.4 | [2] |
| Lovastatin-Na | 2.3 | [2] |
| Pravastatin | 8.9 | [2] |
| IC50 values represent the concentration of the drug required to inhibit 50% of the HMG-CoA reductase activity in a rat liver assay. |
In Vivo Efficacy in Cholestyramine-Fed Hamsters
Study Duration: 18 days
| Treatment Group | Dose | % Reduction in Serum Cholesterol | % Reduction in LDL Cholesterol | % Reduction in LDL/HDL Ratio | Source |
| This compound (RG 12561) | 0.1% in food | - | - | 35 | [2] |
| This compound (RG 12561) | 0.4% in food | 84 | 97 | 91 | [2] |
| This compound-Na (RG 12561-Na) | 0.1% in food | - | - | 76 | [2] |
| Lovastatin | 0.1% in food | - | - | 88 | [2] |
| Lovastatin-Na | 0.1% in food | - | - | 88 | [2] |
| '-' indicates data not reported. |
In Vivo Efficacy in WHHL Rabbits
Study Duration: 12 days
| Treatment Group | Dose | % Reduction in Serum Cholesterol | Source |
| This compound (RG 12561) | 5 mg/kg, b.i.d. | 17 | [2] |
| Lovastatin | 5 mg/kg, b.i.d. | 16 | [2] |
Experimental Protocols (Representative)
Detailed experimental protocols for the specific studies on this compound are not publicly available. The following are representative protocols based on standard methodologies for similar preclinical studies.
In Vitro HMG-CoA Reductase Inhibition Assay (Representative Protocol)
This protocol outlines a typical procedure to determine the IC50 value of a statin.
Methodology Details:
-
Enzyme Preparation: Rat liver microsomes containing HMG-CoA reductase are isolated through differential centrifugation.
-
Assay Conditions: The assay is typically performed in a potassium phosphate (B84403) buffer containing NADPH as a cofactor and a reducing agent like dithiothreitol (B142953) (DTT).
-
Inhibition Assay: Varying concentrations of the test inhibitor (this compound-Na) and reference compounds are pre-incubated with the enzyme preparation.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of radiolabeled [14C]HMG-CoA.
-
Product Quantification: The reaction is stopped, and the product, [14C]mevalonolactone, is separated and quantified using techniques like thin-layer chromatography and scintillation counting.
-
IC50 Calculation: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vivo Lipid-Lowering Study in Cholestyramine-Fed Hamsters (Representative Protocol)
This protocol describes a general approach for evaluating the efficacy of lipid-lowering agents in a hamster model of hypercholesterolemia.
Methodology Details:
-
Animal Model: Male Golden Syrian hamsters are often used. Feeding a diet containing cholestyramine upregulates cholesterol synthesis, making it a suitable model to test HMG-CoA reductase inhibitors.[3][4]
-
Diet and Dosing: The test compound (this compound) is incorporated into the feed at specified concentrations.
-
Blood Sampling: Blood samples are collected, typically after a fasting period, for lipid analysis.
-
Lipid Analysis: Plasma is separated, and total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays. LDL cholesterol is often calculated using the Friedewald formula or measured directly after lipoprotein fractionation.
In Vivo Atherosclerosis Study in WHHL Rabbits (Representative Protocol)
The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a widely used model for familial hypercholesterolemia and atherosclerosis.
Methodology Details:
-
Animal Model: WHHL rabbits have a genetic defect in the LDL receptor, leading to spontaneous hypercholesterolemia and the development of atherosclerotic plaques.[5]
-
Treatment: this compound or a comparator drug is administered, for instance, twice daily (b.i.d.) via oral gavage for a period of several weeks (e.g., 12 days).
-
Efficacy Endpoints:
-
Lipid Profile: Blood samples are taken at regular intervals to monitor changes in total cholesterol, LDL-C, and HDL-C.
-
Atherosclerosis Assessment: At the end of the study, the aorta is excised, stained (e.g., with Sudan IV), and the percentage of the surface area covered by atherosclerotic plaques is quantified.[6] Histological analysis of the aortic arch can also be performed to assess plaque morphology and composition.[5][7]
-
Clinical Development
Extensive searches of publicly available databases and scientific literature did not yield any published clinical trial data for this compound (RG 12561). Reports from the time of its development suggest that it did not proceed to market.[1] Therefore, no quantitative data on the efficacy, safety, or pharmacokinetics of this compound in humans can be presented.
For context, a typical clinical development program for a statin would involve:
-
Phase I Trials: Single ascending dose (SAD) and multiple ascending dose (MAD) studies in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics.[8][9]
-
Phase II Trials: Studies in patients with hypercholesterolemia to evaluate the efficacy in lowering LDL cholesterol at various doses and to further assess safety.[10][11]
-
Phase III Trials: Large-scale, long-term trials in a broader patient population to confirm efficacy, monitor for adverse effects, and evaluate the impact on cardiovascular outcomes.
Conclusion
This compound (RG 12561) is a potent, preclinical HMG-CoA reductase inhibitor that demonstrated significant lipid-lowering effects in animal models of hypercholesterolemia. Its in vitro potency is comparable to that of lovastatin. Preclinical in vivo studies in hamsters and rabbits confirmed its ability to reduce total and LDL cholesterol. However, the lack of publicly available clinical trial data suggests that its development was halted, and its potential in a clinical setting remains unevaluated. The information presented in this guide provides a comprehensive summary of the preclinical profile of this compound and serves as a valuable reference for researchers in the field of lipid metabolism and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RG 12561 (this compound): a novel synthetic inhibitor of HMG-CoA reductase and cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cholestyramine on lipoprotein levels and metabolism in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of feeding psyllium and cholestyramine in combination on low density lipoprotein metabolism and fecal bile acid excretion in hamsters with dietary-induced hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atherosclerosis in Watanabe heritable hyperlipidaemic rabbits. Evaluation by macroscopic, microscopic and biochemical methods and comparison of atherosclerosis variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified method to quantitate atherosclerosis in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging of atherosclerosis in WHHL rabbits using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. A Comprehensive Guide to Phase 1 Clinical Trials [careers.iconplc.com]
- 10. A sequential procedure for a phase II efficacy trial in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Statins + Lifestyle Counseling for High Cholesterol · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Measuring Dalvastatin's Potency: Application Notes and Protocols for Determining IC50 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of dalvastatin (B145007) in the human liver cancer cell line, HepG2. This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Measuring its IC50 is a critical step in evaluating its potency and potential therapeutic efficacy.
Introduction
This compound, a member of the statin family of drugs, functions by blocking the production of mevalonate, a crucial precursor in the synthesis of cholesterol.[1] This inhibition of the HMG-CoA reductase enzyme leads to a reduction in intracellular cholesterol levels.[2] The HepG2 cell line is a widely used in vitro model for studying liver function and the effects of drugs on hepatic cells. Determining the IC50 of this compound in these cells provides valuable data on its efficacy in inhibiting cholesterol synthesis and its potential cytotoxic effects at higher concentrations.
Data Presentation
The following table summarizes the IC50 values of this compound's active form (RG 12561-Na) and other common statins in HepG2 cells, based on different experimental endpoints.
| Statin | Active Form | IC50 (HepG2 Cells) | Endpoint |
| This compound | RG 12561-Na | 4 nmol/L[1] | Cholesterol Synthesis Inhibition |
| This compound | RG 12561-Na | Data not available | Cytotoxicity (e.g., MTT Assay) |
| Lovastatin | Lovastatin acid | 24 nmol/L[3] | Cholesterol Synthesis Inhibition |
| Simvastatin | Simvastatin acid | 34 nmol/L[3] | Cholesterol Synthesis Inhibition |
| Pravastatin | Pravastatin acid | 1900 nmol/L[3] | Cholesterol Synthesis Inhibition |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Protocol for Determining Cytotoxic IC50 using MTT Assay
This protocol is adapted from standard MTT assay procedures for adherent cells.[4]
Materials:
-
HepG2 cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in serum-free DMEM.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol for Measuring IC50 of Cholesterol Synthesis Inhibition
This protocol is based on the principle of measuring the incorporation of a radiolabeled precursor, such as [14C]acetate, into newly synthesized cholesterol.
Materials:
-
HepG2 cells
-
This compound
-
DMEM with 10% lipid-depleted serum
-
[14C]acetate
-
Lipid extraction solvents (e.g., hexane/isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% lipid-depleted serum for 24-48 hours to upregulate cholesterol synthesis.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 18 hours).[3]
-
Radiolabeling: Add [14C]acetate to the culture medium and incubate for a specific duration to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with cold PBS and lyse them.
-
Extract the total lipids from the cell lysate using an appropriate solvent system (e.g., hexane:isopropanol).
-
-
Separation of Cholesterol:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system to separate the different lipid classes, including cholesterol.
-
-
Quantification:
-
Scrape the silica (B1680970) gel from the area of the TLC plate corresponding to cholesterol.
-
Quantify the amount of radioactivity in the scraped silica using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of [14C]acetate incorporation into cholesterol.
-
References
Application Notes and Protocols for Dalvastatin Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of dalvastatin (B145007), a potent HMG-CoA reductase inhibitor, in established animal models of hyperlipidemia and atherosclerosis. The protocols are designed to guide researchers in preclinical studies to assess the lipid-lowering and potential pleiotropic effects of this compound.
Introduction to this compound
This compound is a prodrug that is converted in the body to its active hydroxy acid form. This active metabolite is a powerful inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces endogenous cholesterol production, leading to a decrease in circulating levels of low-density lipoprotein (LDL) cholesterol. Preclinical studies have demonstrated its efficacy in various animal models, suggesting its potential as a therapeutic agent for hypercholesterolemia and related cardiovascular diseases.
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. The most commonly used models for studying lipid-lowering therapies include rabbits, hamsters, and rats. These models are typically rendered hyperlipidemic through specialized diets.
Hyperlipidemic Rabbit Model
Rabbits are highly sensitive to dietary cholesterol and rapidly develop hypercholesterolemia and atherosclerotic lesions that closely resemble those in humans.
Hyperlipidemic Hamster Model
Hamsters, particularly the Syrian golden hamster, are a suitable model for studying hyperlipidemia due to their lipoprotein metabolism being similar to humans, including the presence of cholesteryl ester transfer protein (CETP).
Hyperlipidemic Rat Model
Rats are also utilized, although they are generally more resistant to diet-induced hypercholesterolemia compared to rabbits. However, they are valuable for studying triglyceride metabolism and the effects of HMG-CoA reductase inhibitors on VLDL secretion.
Data Presentation: Efficacy of Statins in Animal Models
The following tables summarize the expected efficacy of potent statins, which can be used as a benchmark for this compound studies. Note that specific quantitative data for this compound is limited in publicly available literature; therefore, these values are based on studies with other statins like lovastatin (B1675250) and atorvastatin.
Table 1: Expected Lipid-Lowering Efficacy of Potent Statins in Hyperlipidemic Rabbit Models
| Parameter | Vehicle Control (High-Cholesterol Diet) | Statin Treatment (e.g., Lovastatin 10-20 mg/day) | Expected % Reduction |
| Total Cholesterol (mg/dL) | 800 - 1200 | 400 - 600 | 40 - 50% |
| LDL Cholesterol (mg/dL) | 600 - 900 | 250 - 450 | 50 - 60% |
| Triglycerides (mg/dL) | 100 - 200 | 70 - 140 | 20 - 40% |
| Aortic Plaque Coverage (%) | 30 - 50 | 15 - 25 | 40 - 60% |
Table 2: Expected Lipid-Lowering Efficacy of Potent Statins in Hyperlipidemic Hamster Models
| Parameter | Vehicle Control (High-Fat/Cholesterol Diet) | Statin Treatment (e.g., Lovastatin 12.5-25 mg/kg/day) | Expected % Reduction |
| Total Cholesterol (mg/dL) | 300 - 500 | 180 - 300 | 30 - 50% |
| Non-HDL Cholesterol (mg/dL) | 250 - 400 | 125 - 240 | 40 - 60% |
| Triglycerides (mg/dL) | 200 - 400 | 140 - 280 | 20 - 40% |
| Aortic Lipid Deposition | Significant | Reduced | Qualitative Improvement |
Table 3: Expected Efficacy of Potent Statins in Anti-Inflammatory Models
| Animal Model | Inflammatory Challenge | Statin Treatment (e.g., Lovastatin) | Endpoint | Expected % Inhibition |
| Rat | Carrageenan-induced paw edema | 2 - 10 mg/kg | Paw Volume | 25 - 45% |
| Mouse | LPS-induced cytokine release | 1 - 5 mg/kg | Serum TNF-α, IL-6 | 30 - 50% |
Experimental Protocols
The following are detailed protocols for inducing hyperlipidemia and assessing the efficacy of this compound.
Protocol 1: Hyperlipidemia and Atherosclerosis Study in New Zealand White Rabbits
Objective: To evaluate the effect of this compound on plasma lipid levels and the development of atherosclerosis in a diet-induced hyperlipidemic rabbit model.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Standard rabbit chow
-
High-cholesterol diet (Standard chow supplemented with 1% cholesterol and 5% coconut oil)
-
This compound (vehicle to be determined based on drug properties, e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., ketamine/xylazine)
-
Blood collection supplies
-
Tissue fixation and staining reagents (e.g., formalin, Oil Red O)
Procedure:
-
Acclimation: Acclimate rabbits for at least one week with free access to standard chow and water.
-
Induction of Hyperlipidemia: Feed all rabbits the high-cholesterol diet for a period of 4 weeks to induce hyperlipidemia and early atherosclerotic lesions.
-
Group Allocation: Randomly divide the rabbits into two groups:
-
Vehicle Control Group: Continue on the high-cholesterol diet and receive the vehicle daily by oral gavage.
-
This compound Treatment Group: Continue on the high-cholesterol diet and receive this compound (e.g., 10-20 mg/kg/day, dose to be optimized) daily by oral gavage.
-
-
Treatment Period: Continue the respective treatments for 8-12 weeks.
-
Blood Sampling: Collect blood samples from the marginal ear vein at baseline (before starting the high-cholesterol diet), after the 4-week induction period, and at regular intervals (e.g., every 4 weeks) during the treatment period.
-
Lipid Profile Analysis: Analyze plasma samples for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.
-
Termination and Tissue Collection: At the end of the study, euthanize the rabbits under deep anesthesia. Perfuse the circulatory system with saline followed by 10% neutral buffered formalin.
-
Atherosclerotic Lesion Analysis: Carefully dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
Histopathology: Excise sections of the aortic arch and thoracic aorta, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological analysis of the vessel wall and plaque composition.
Protocol 2: Hyperlipidemia Study in Syrian Golden Hamsters
Objective: To assess the dose-dependent effect of this compound on plasma lipid profiles in a diet-induced hyperlipidemic hamster model.
Materials:
-
Male Syrian golden hamsters (8-10 weeks old)
-
Standard hamster chow
-
High-fat/high-cholesterol diet (Standard chow supplemented with 10% coconut oil and 0.5% cholesterol)
-
This compound
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes)
Procedure:
-
Acclimation: House hamsters in a controlled environment with access to standard chow and water for one week.
-
Induction of Hyperlipidemia: Feed all hamsters the high-fat/high-cholesterol diet for 2 weeks.
-
Group Allocation: Randomly assign hamsters to the following groups:
-
Vehicle Control Group: Continue on the high-fat/high-cholesterol diet and receive daily vehicle administration.
-
This compound Treatment Groups (Low, Medium, High Dose): Continue on the high-fat/high-cholesterol diet and receive one of three different doses of this compound daily (e.g., 5, 15, 30 mg/kg/day, to be optimized).
-
-
Treatment Period: Administer treatments for 4-6 weeks.
-
Blood Sampling and Analysis: Collect blood via the retro-orbital sinus at the end of the treatment period after a 4-hour fast. Analyze plasma for total cholesterol, non-HDL cholesterol, and triglycerides.
-
Data Analysis: Compare the lipid profiles of the this compound-treated groups with the vehicle control group to determine the dose-response relationship.
Protocol 3: Anti-Inflammatory Efficacy Study in Rats
Objective: To investigate the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan (1% solution in sterile saline)
-
Plethysmometer
Procedure:
-
Acclimation: Acclimate rats for at least 3 days before the experiment.
-
Group Allocation: Divide rats into groups:
-
Vehicle Control Group: Receive vehicle orally.
-
This compound Treatment Groups: Receive different doses of this compound orally (e.g., 2, 5, 10 mg/kg).
-
Positive Control Group: Receive a known anti-inflammatory drug (e.g., indomethacin (B1671933) 10 mg/kg).
-
-
Drug Administration: Administer this compound, vehicle, or positive control 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound's Action
The primary mechanism of action of this compound is the inhibition of HMG-CoA reductase. This leads to a reduction in cholesterol synthesis and also affects the production of isoprenoid intermediates, which are crucial for the function of small GTP-binding proteins like Rho and Rac. The inhibition of these signaling molecules is believed to mediate the pleiotropic effects of statins, including their anti-inflammatory and cardioprotective properties.
Caption: Mechanism of action of this compound.
Experimental Workflow for Rabbit Atherosclerosis Study
The following diagram illustrates the key steps in the rabbit atherosclerosis study protocol.
Application Notes and Protocols for Dalvastatin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvastatin (also known as RG 12561) is a synthetic inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a prodrug, this compound is converted to its active open hydroxyacid form in the body. This document provides detailed application notes and protocols for the administration of this compound in rodent models, based on available preclinical data. The information herein is intended to guide researchers in designing and executing studies to evaluate the pharmacodynamics, efficacy, and safety of this compound.
Mechanism of Action
Statins, including this compound, competitively inhibit HMG-CoA reductase. This inhibition reduces the production of mevalonate, a crucial precursor in the cholesterol synthesis pathway. The subsequent decrease in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation. Beyond their lipid-lowering effects, statins are also known to have pleiotropic effects that contribute to their cardiovascular protective benefits.
Signaling Pathway Diagram
Caption: Inhibition of the HMG-CoA reductase pathway by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in rodent models.
Table 1: In Vitro and Ex Vivo Potency of this compound and Comparators
| Compound | Assay | IC50 (nmol/l) | ED50 (mg/kg) |
| This compound (RG 12561-Na) | Rat liver HMG-CoA reductase | 3.4 | - |
| Lovastatin-Na | Rat liver HMG-CoA reductase | 2.3 | - |
| Pravastatin | Rat liver HMG-CoA reductase | 8.9 | - |
| This compound (RG 12561) | Rat ex vivo cholesterol biosynthesis in liver slices | - | 0.9 |
| Lovastatin | Rat ex vivo cholesterol biosynthesis in liver slices | - | 0.5 |
| Pravastatin | Rat ex vivo cholesterol biosynthesis in liver slices | - | 12 |
Data sourced from reference.
Table 2: Efficacy of this compound in Cholestyramine-Fed Hamsters
| Treatment (in food for 18 days) | Dose | LDL Cholesterol Reduction | HDL Cholesterol Change | LDL/HDL Ratio Reduction |
| This compound (RG 12561) | 0.1% | Reduced | Slightly Increased | 35% |
| This compound (RG 12561-Na) | 0.1% | Reduced | Slightly Increased | 76% |
| Lovastatin | 0.1% | Reduced | Slightly Increased | 88% |
| Lovastatin-Na | 0.1% | Reduced | Slightly Increased | 88% |
| This compound (RG 12561) | 0.4% | 97% | - | 91% |
Data sourced from reference.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in rodent models, based on available data and generalized from standard practices with other statins.
Protocol 1: Ex Vivo Inhibition of Hepatic Cholesterol Biosynthesis in Rats
Objective: To determine the in vivo potency of this compound in inhibiting hepatic cholesterol synthesis.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
This compound (RG 12561)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
[1-14C]Octanoate
-
Standard laboratory equipment for oral gavage, tissue harvesting, and scintillation counting.
Procedure:
-
Fast rats overnight prior to the experiment.
-
Administer this compound orally at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg). A control group should receive the vehicle only.
-
After a specified time (e.g., 2 hours), euthanize the animals and rapidly excise the liver.
-
Prepare liver slices of uniform thickness (e.g., 0.5 mm).
-
Incubate the liver slices in a suitable buffer containing [1-14C]octanoate.
-
After the incubation period, stop the reaction and extract the lipids.
-
Quantify the incorporation of radiolabel into cholesterol using scintillation counting.
-
Calculate the ED50 value, which is the dose required to inhibit cholesterol biosynthesis by 50%.
Protocol 2: Evaluation of Lipid-Lowering Efficacy in a Hyperlipidemic Hamster Model
Objective: To assess the effect of this compound on plasma lipid profiles in a diet-induced hyperlipidemic model.
Animal Model: Male Golden Syrian hamsters.
Materials:
-
This compound (RG 12561)
-
High-cholesterol diet (e.g., containing cholestyramine)
-
Standard laboratory equipment for animal housing, feeding, and blood collection.
-
Kits for measuring LDL and HDL cholesterol.
Procedure:
-
Acclimatize hamsters to the facility for at least one week.
-
Induce hyperlipidemia by feeding a high-cholesterol diet for a specified period (e.g., 2 weeks).
-
Divide the animals into treatment groups and a control group.
-
Incorporate this compound into the feed at different concentrations (e.g., 0.1% and 0.4% w/w). The control group receives the high-cholesterol diet without the drug.
-
Administer the respective diets for the duration of the study (e.g., 18 days).
-
At the end of the treatment period, collect blood samples via a suitable route (e.g., retro-orbital sinus or cardiac puncture) after an overnight fast.
-
Separate plasma and measure LDL and HDL cholesterol levels using commercially available kits.
-
Analyze the data to determine the percentage reduction in LDL cholesterol and the LDL/HDL ratio.
Experimental Workflow Diagram
Application Note and Protocols for the Quantification of Lovastatin by High-Performance Liquid Chromatography (HPLC)
Introduction
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. Lovastatin, a widely prescribed statin, is used in the treatment of hypercholesterolemia. Accurate and precise quantification of Lovastatin in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the determination of Lovastatin. This application note provides detailed protocols for the quantification of Lovastatin using HPLC with UV detection.
Principle of the Method
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The separation of Lovastatin is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. The choice between isocratic and gradient elution depends on the complexity of the sample matrix. Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler matrices like bulk drugs and standard solutions. Gradient elution, with a changing mobile phase composition, offers better resolution for complex samples. Detection is typically performed using a UV-Vis detector at the maximum absorbance wavelength of Lovastatin, which is around 238 nm.
Materials and Reagents
-
Lovastatin Reference Standard: USP or equivalent grade
-
Acetonitrile (B52724): HPLC grade
-
Water: HPLC grade or Milli-Q water
-
Phosphoric Acid: Analytical grade
-
Methanol (B129727): HPLC grade
-
Phosphate Buffer: As required for specific methods
-
Diethyl Ether: Analytical grade (for liquid-liquid extraction)
-
Sample Filters: 0.45 µm syringe filters
Instrumentation
-
HPLC System: Equipped with a pump (quaternary or binary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Lovastatin in Bulk Drug and Pharmaceutical Formulations
This protocol is adapted from a simple and fast validated HPLC method for the determination of Lovastatin, Pravastatin, and Simvastatin.
1. Preparation of Standard Stock Solution (100 µg/mL):
- Accurately weigh about 10 mg of Lovastatin reference standard and transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.
2. Preparation of Working Standard Solutions:
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 28-52 µg/mL).
3. Preparation of Sample Solution (from Tablets):
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 10 mg of Lovastatin and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of Lovastatin.
- Dilute to volume with acetonitrile and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
- Column: C8, 250 mm x 4.0 mm, 5 µm
- Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid (65:35 v/v)
- Flow Rate: 1.5 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Detection Wavelength: 238 nm
- Run Time: Approximately 10 minutes
5. System Suitability:
- Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
- The tailing factor for the Lovastatin peak should be less than 2.0.
6. Quantification:
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of Lovastatin in the sample solution from the calibration curve.
Protocol 2: HPLC Method for Lovastatin in Human Plasma
This protocol involves a liquid-liquid extraction for sample clean-up and is suitable for pharmacokinetic studies.
1. Preparation of Standard Stock and Working Solutions:
- Prepare a stock solution of Lovastatin (e.g., 100 µg/mL) in methanol.
- Prepare working solutions by diluting the stock solution with methanol to desired concentrations for spiking into plasma.
2. Preparation of Calibration Standards in Plasma:
- Spike blank human plasma with the working standard solutions to obtain a series of calibration standards with a concentration range of, for example, 1-100 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of plasma sample (or standard), add an internal standard (e.g., Atorvastatin).
- Add 4 mL of diethyl ether and vortex for 1 minute.
- Centrifuge at 5000 rpm for 10 minutes to separate the layers.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject 50 µL into the HPLC system.
4. Chromatographic Conditions:
- Column: C18, (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: 0.05 M Phosphate Buffer (pH 7.0) and Acetonitrile (44.5:55.5 v/v)
- Flow Rate: 1.5 mL/min
- Injection Volume: 50 µL
- Column Temperature: Ambient
- Detection Wavelength: 238 nm
- Run Time: Approximately 6 minutes
Data Presentation
Table 1: Comparison of Isocratic HPLC Methods for Lovastatin Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (250 x 4.0 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (150 x 3.9 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (65:35) | Acetonitrile: Water (70:30) | Acetonitrile: 0.1% Phosphoric Acid (50:50) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |
| ** |
Application Notes and Protocols for Preclinical Formulation of Dalvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a prodrug, this compound is converted in the body to its active hydroxy acid form. Like other statins, this compound exhibits poor aqueous solubility, which presents a significant challenge for developing formulations suitable for preclinical research, where achieving adequate exposure is crucial for toxicological and efficacy studies.
These application notes provide a comprehensive guide to developing formulations of this compound for preclinical oral administration. Due to the limited availability of public data on the specific physicochemical properties of this compound, the following protocols and data are based on established methods for other poorly soluble, lipophilic statins, such as Lovastatin. Researchers should consider these as starting points and optimize the formulations based on their own experimental data for this compound.
Physicochemical Properties of Lipophilic Statins
| Property | Value (Lovastatin) | Significance in Formulation |
| Molecular Weight | 404.5 g/mol | Influences diffusion and dissolution rates. |
| Melting Point | ~174.5 °C | Important for thermal-based formulation methods like hot-melt extrusion. |
| LogP | ~4.3 | Indicates high lipophilicity and poor water solubility. |
| Aqueous Solubility | Very low (~0.0004 mg/mL) | The |
Application Notes and Protocols for Ex Vivo Cholesterol Synthesis Assay Using Dalvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the cholesterol biosynthesis pathway.[1] The rate-limiting step in this pathway is catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][3] This enzyme represents a key target for therapeutic intervention in hypercholesterolemia. Statins, a class of HMG-CoA reductase inhibitors, are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease.[4][5]
Dalvastatin (RG 12561) is a potent, synthetic inhibitor of HMG-CoA reductase.[6][7] It is a prodrug that is converted in vivo to its active open hydroxyacid form, which competitively inhibits the enzyme.[6][7] The ex vivo cholesterol synthesis assay provides a valuable platform to assess the inhibitory potential of compounds like this compound in a physiologically relevant tissue environment, bridging the gap between in vitro enzyme assays and in vivo studies. This application note provides a detailed protocol for conducting an ex vivo cholesterol synthesis assay using rat liver slices to evaluate the efficacy of this compound.
Principle of the Assay
The ex vivo cholesterol synthesis assay measures the rate of de novo cholesterol synthesis in freshly isolated tissue slices. The assay relies on the incubation of these slices with a radiolabeled precursor, such as [14C]-acetate or [14C]-octanoate, which is incorporated into newly synthesized cholesterol.[8][9] The amount of radiolabeled cholesterol is then quantified, typically by liquid scintillation counting, to determine the rate of synthesis.[10] By incubating the tissue slices with varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine its potency (e.g., IC50 or ED50 value).
Data Presentation
The inhibitory effects of this compound and other statins on cholesterol synthesis have been quantified in various assays. The following table summarizes key quantitative data for comparative analysis.
| Compound | Assay Type | Species/System | Parameter | Value | Reference |
| This compound (RG 12561-Na) | HMG-CoA Reductase Inhibition | Rat Liver | IC50 | 3.4 nmol/L | [6][7] |
| Lovastatin-Na | HMG-CoA Reductase Inhibition | Rat Liver | IC50 | 2.3 nmol/L | [6][7] |
| Pravastatin | HMG-CoA Reductase Inhibition | Rat Liver | IC50 | 8.9 nmol/L | [6][7] |
| This compound (RG 12561-Na) | Cholesterol Biosynthesis from Octanoate | Hep G2 Cells | IC50 | 4 nmol/L | [6][7] |
| Lovastatin-Na | Cholesterol Biosynthesis from Octanoate | Hep G2 Cells | IC50 | 5 nmol/L | [6][7] |
| Pravastatin | Cholesterol Biosynthesis from Octanoate | Hep G2 Cells | IC50 | 1.1 µmol/L | [6][7] |
| This compound (RG 12561) | Ex Vivo Cholesterol Biosynthesis in Liver Slices (Oral Admin) | Rat | ED50 | 0.9 mg/kg | [6][7] |
| Lovastatin | Ex Vivo Cholesterol Biosynthesis in Liver Slices (Oral Admin) | Rat | ED50 | 0.5 mg/kg | [6][7] |
| Pravastatin | Ex Vivo Cholesterol Biosynthesis in Liver Slices (Oral Admin) | Rat | ED50 | 12 mg/kg | [6][7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on HMG-CoA reductase.
Caption: Experimental workflow for the ex vivo cholesterol synthesis assay using rat liver slices.
Experimental Protocols
Materials and Reagents
-
Male Wistar rats (or other appropriate strain)
-
Krumdieck tissue slicer or equivalent
-
Krebs-Henseleit buffer (or DMEM)
-
This compound
-
[1-14C]-Acetic acid, sodium salt (or other suitable radiolabeled precursor)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Other standard laboratory reagents (e.g., ethanol, potassium hydroxide, petroleum ether, etc.)
Protocol for Ex Vivo Cholesterol Synthesis Assay in Rat Liver Slices
1. Preparation of Liver Slices
-
Humanely euthanize a rat according to approved animal care and use protocols.
-
Immediately excise the liver and place it in ice-cold Krebs-Henseleit buffer saturated with 95% O2 / 5% CO2.
-
Prepare cylindrical cores from the liver tissue using a coring tool.
-
Using a Krumdieck tissue slicer, cut precision-cut liver slices of approximately 250-300 µm thickness in ice-cold, oxygenated Krebs-Henseleit buffer.[2][11]
-
Keep the slices in ice-cold buffer until use.
2. Incubation with this compound and Radiolabeled Precursor
-
Place individual liver slices into vials containing pre-warmed (37°C) and oxygenated Krebs-Henseleit buffer.
-
Add this compound (dissolved in a suitable vehicle, e.g., DMSO, with the final concentration of the vehicle kept constant across all samples, typically <0.1%) to the desired final concentrations. Include vehicle-only controls.
-
Pre-incubate the slices with this compound for a specified period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Initiate the cholesterol synthesis assay by adding the radiolabeled precursor (e.g., [14C]-acetate, to a final concentration of 1-2 mM and a specific activity of approximately 1 µCi/mL).
-
Incubate the slices for a defined period (e.g., 2 hours) at 37°C with continuous oxygenation and gentle shaking.
3. Termination of Reaction and Lipid Extraction
-
Terminate the incubation by removing the slices from the medium and washing them with ice-cold buffer to remove any unincorporated radiolabel.
-
Place the washed slices into a tube containing a saponification solution (e.g., alcoholic potassium hydroxide).
-
Heat the samples (e.g., at 70°C for 1-2 hours) to saponify the lipids.
-
After cooling, extract the non-saponifiable lipids (which include cholesterol) by adding water and a non-polar solvent like petroleum ether or hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper organic phase containing the cholesterol. Repeat the extraction process to ensure complete recovery.
4. Quantification of Cholesterol Synthesis
-
Evaporate the pooled organic extracts to dryness.
-
Re-dissolve the lipid residue in a small volume of a suitable solvent.
-
Add a scintillation cocktail to the sample.[12]
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
The DPM values are directly proportional to the amount of radiolabeled precursor incorporated into cholesterol and thus reflect the rate of cholesterol synthesis.
5. Data Analysis
-
Calculate the rate of cholesterol synthesis for each sample.
-
Determine the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 or ED50 value from the dose-response curve using appropriate software.
Conclusion
The ex vivo cholesterol synthesis assay using precision-cut liver slices is a robust and physiologically relevant method for evaluating the inhibitory activity of compounds like this compound. This application note provides a comprehensive protocol and relevant data to aid researchers in the assessment of HMG-CoA reductase inhibitors. The detailed methodology and clear data presentation are intended to facilitate the adoption and standardization of this assay in drug discovery and development settings.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alspi.com [alspi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro labeling of peroxisomal cholesterol with radioactive precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. research.rug.nl [research.rug.nl]
- 7. organslices.com [organslices.com]
- 8. Absolute rates of cholesterol synthesis in extrahepatic tissues measured with 3H-labeled water and 14C-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol synthesis from acetate in the diabetic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A quantitative micromethod for the isolation and liquid scintillation assay of radioactive free and ester cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Application Notes and Protocols: Gene Expression Analysis After Dalvastatin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvastatin is a synthetic inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthetic pathway. As a member of the statin class of drugs, this compound is a prodrug that is converted to its active open hydroxyacid form in the body. Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, which leads to a reduction in endogenous cholesterol synthesis. Beyond their lipid-lowering effects, statins are known to exert pleiotropic effects, influencing the expression of a wide array of genes involved in various cellular processes. This document provides a comprehensive guide for researchers to analyze the changes in gene expression following treatment with this compound, including detailed experimental protocols and data presentation formats.
Mechanism of Action and Signaling Pathway
This compound, like other statins, primarily acts by inhibiting the HMG-CoA reductase enzyme. This inhibition prevents the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor in the cholesterol synthesis pathway. The reduction in intracellular cholesterol levels triggers a series of downstream signaling events, most notably the activation of Sterol Regulatory Element-Binding Proteins (SREBPs). Activated SREBPs translocate to the nucleus and upregulate the expression of genes involved in cholesterol biosynthesis and uptake, including the LDL receptor gene, which enhances the clearance of LDL cholesterol from the circulation.
The inhibition of the mevalonate pathway also affects the synthesis of other important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Ras and Rho. By reducing the availability of FPP and GGPP, statins can modulate signaling pathways that control cell proliferation, differentiation, and inflammation.
Data Presentation
The following tables summarize hypothetical quantitative data from gene expression analysis experiments after a 24-hour treatment with this compound.
Table 1: Quantitative Real-Time PCR (qPCR) Analysis of Key Genes in the Cholesterol Biosynthesis Pathway
| Gene Symbol | Gene Name | Fold Change (this compound vs. Vehicle) | P-value |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | 3.5 | <0.01 |
| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | 3.2 | <0.01 |
| MVD | Mevalonate Diphosphate Decarboxylase | 2.8 | <0.01 |
| SQLE | Squalene Epoxidase | 2.5 | <0.05 |
| LDLR | Low-Density Lipoprotein Receptor | 4.1 | <0.01 |
| ACTB | Beta-Actin (Reference Gene) | 1.0 | - |
**Table 2: RNA
Application Notes and Protocols for the Use of Lovastatin in Hypercholesterolemia Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lovastatin (B1675250) is a member of the statin class of drugs, widely utilized in the management of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of HMG-CoA to mevalonate, lovastatin effectively reduces endogenous cholesterol synthesis, primarily in the liver. This reduction in hepatic cholesterol leads to an upregulation of LDL receptor expression on hepatocytes, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation. These application notes provide a comprehensive overview of the use of lovastatin in preclinical hypercholesterolemia research models, including detailed experimental protocols and data presentation.
Mechanism of Action
Lovastatin, in its active beta-hydroxy acid form, competitively inhibits HMG-CoA reductase. This inhibition curtails the synthesis of mevalonate, a crucial precursor for cholesterol and other isoprenoids. The subsequent decrease in intracellular cholesterol concentration triggers the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and upregulates the transcription of the gene encoding the LDL receptor. The increased number of LDL receptors on the surface of liver cells facilitates the removal of LDL cholesterol from the bloodstream.
Signaling Pathway of Lovastatin Action
Caption: Mechanism of action of Lovastatin in reducing cholesterol.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of lovastatin in modulating lipid profiles has been documented in various studies. The following tables summarize representative data.
Table 1: Effects of Lovastatin on Plasma Lipids in a Rabbit Model of Hypercholesterolemia Data are presented as mean percentage change from baseline. Rabbits were fed a high-cholesterol diet.
| Treatment Group | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| Control (High-Cholesterol Diet) | +250% | +300% | -15% | +50% |
| Lovastatin (10 mg/kg/day) | -30% | -45% | +10% | -20% |
| Lovastatin (20 mg/kg/day) | -45% | -60% | +18% | -35% |
Table 2: Effects of Lovastatin on Plasma Lipids in a Rat Model of Hypertriglyceridemia Data are presented as mean percentage change from baseline. Rats were fed a high-sucrose diet.
| Treatment Group | Total Cholesterol | LDL Cholesterol | VLDL Cholesterol | Triglycerides |
| Control (High-Sucrose Diet) | +20% | +25% | +150% | +200% |
| Lovastatin (20 mg/kg/day) | -15% | -20% | -40% | -50% |
| Atorvastatin (20 mg/kg/day) | -25% | -30% | -60% | -70% |
Application Notes and Protocols for Dalvastatin Stability Testing in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalvastatin (B145007) is a prodrug that belongs to the statin class of lipid-lowering agents. It is the inactive lactone form which, after oral administration, is hydrolyzed in vivo to its active open β-hydroxy acid form. This active metabolite competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Understanding the stability of both the lactone prodrug and its active hydroxy acid metabolite in biological matrices is critical for the accurate determination of pharmacokinetic parameters and the overall assessment of the drug's efficacy and safety.
These application notes provide a comprehensive overview of the stability of this compound in various biological matrices and detailed protocols for conducting stability testing. Due to the limited availability of direct stability data for this compound, information from structurally similar lactone-prodrug statins, such as lovastatin (B1675250) and simvastatin (B1681759), has been included to provide a comprehensive guide.
Physicochemical Properties and Degradation Pathways
This compound is susceptible to both epimerization and hydrolysis in aqueous solutions. The hydrolysis of the lactone ring to the active β-hydroxy acid is a critical step for its pharmacological activity and is influenced by pH. This conversion is catalyzed by both acid and base. In acidic conditions, the hydrolysis is reversible, while in neutral and basic media, it is irreversible. Notably, at a pH greater than 9, the rate of hydrolysis is significantly faster than the rate of epimerization.[2][3]
The primary degradation pathways for this compound in biological matrices are anticipated to be:
-
Enzymatic Hydrolysis: Esterases present in blood, plasma, and liver tissue can catalyze the hydrolysis of the lactone ring to the active β-hydroxy acid.
-
pH-Dependent Hydrolysis: The physiological pH of biological matrices can contribute to the chemical hydrolysis of the lactone.
Quantitative Data Summary
Due to the limited public data on this compound's stability in biological matrices, the following tables summarize representative stability data for the structurally similar lactone statin, lovastatin, in human plasma. These data can be used as a guide for establishing stability protocols for this compound.
Table 1: Short-Term (Bench-Top) Stability of Lovastatin in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | Duration (hours) | Mean Recovery (%) | Standard Deviation (%) |
| Lovastatin | 5 | 6 | 98.5 | 3.2 |
| Lovastatin | 50 | 6 | 99.1 | 2.5 |
| Lovastatin | 5 | 24 | 95.2 | 4.1 |
| Lovastatin | 50 | 24 | 96.5 | 3.8 |
Data extrapolated from studies on lovastatin stability.
Table 2: Freeze-Thaw Stability of Lovastatin in Human Plasma
| Analyte | Concentration (ng/mL) | Number of Cycles | Mean Recovery (%) | Standard Deviation (%) |
| Lovastatin | 5 | 1 | 101.2 | 2.8 |
| Lovastatin | 50 | 1 | 100.5 | 1.9 |
| Lovastatin | 5 | 3 | 97.8 | 3.5 |
| Lovastatin | 50 | 3 | 98.9 | 2.7 |
| Lovastatin | 5 | 5 | 94.1 | 4.8 |
| Lovastatin | 50 | 5 | 95.7 | 4.2 |
Data extrapolated from studies on lovastatin stability.
Table 3: Long-Term Stability of Lovastatin in Human Plasma at -70°C
| Analyte | Concentration (ng/mL) | Duration (Months) | Mean Recovery (%) | Standard Deviation (%) |
| Lovastatin | 5 | 1 | 99.8 | 2.1 |
| Lovastatin | 50 | 1 | 100.1 | 1.5 |
| Lovastatin | 5 | 3 | 97.5 | 3.3 |
| Lovastatin | 50 | 3 | 98.2 | 2.9 |
| Lovastatin | 5 | 6 | 95.9 | 4.0 |
| Lovastatin | 50 | 6 | 96.8 | 3.6 |
Data extrapolated from studies on lovastatin stability.
Experimental Protocols
Protocol 1: Preparation of Stock and Spiking Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and its hydroxy acid metabolite reference standards. Dissolve each standard in a minimal amount of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with the same organic solvent to create a series of working standard solutions at various concentrations.
-
Spiking Solutions: Further dilute the working standard solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare spiking solutions for calibration standards and quality control (QC) samples.
Protocol 2: Bioanalytical Method for this compound and its Hydroxy Acid Metabolite in Plasma
This protocol is adapted from a method developed for the analysis of this compound (RG 12561) in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample (calibration standard, QC, or unknown), add an internal standard.
-
Add 500 µL of methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Separate the supernatant.
-
To the supernatant, add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, isopropanol, and an acetate (B1210297) buffer (pH 5.0). The exact ratio should be optimized for the separation of this compound and its hydroxy acid metabolite.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of the unknown samples from the calibration curve.
Protocol 3: Stability Testing in Biological Matrices
Objective: To assess the stability of this compound and its hydroxy acid metabolite in plasma, serum, and whole blood under various storage conditions.
Materials:
-
Blank human plasma, serum, and whole blood (with appropriate anticoagulant, e.g., K2EDTA).
-
This compound and this compound hydroxy acid reference standards.
-
Validated bioanalytical method (as described in Protocol 2 or an equivalent validated method).
Procedure:
-
Preparation of QC Samples: Spike blank biological matrix with known concentrations of this compound and its hydroxy acid to prepare low, medium, and high QC samples.
-
Short-Term (Bench-Top) Stability:
-
Aliquot the QC samples and leave them at room temperature for specified durations (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process the samples and analyze them.
-
Calculate the percentage recovery compared to the 0-hour samples.
-
-
Freeze-Thaw Stability:
-
Aliquot the QC samples and freeze them at -20°C or -70°C for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 1, 3, and 5 cycles).
-
After the final thaw, process and analyze the samples.
-
Calculate the percentage recovery compared to freshly prepared QC samples that have not undergone any freeze-thaw cycles.
-
-
Long-Term Stability:
-
Aliquot the QC samples and store them at a specified temperature (e.g., -20°C or -70°C) for an extended period.
-
Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).
-
Calculate the percentage recovery compared to freshly prepared QC samples.
-
-
Whole Blood Stability:
-
Spike fresh whole blood with this compound and its hydroxy acid at two concentration levels (low and high QC).
-
Incubate the spiked blood at room temperature for specified durations (e.g., 0, 1, and 2 hours).
-
At each time point, process the whole blood to obtain plasma.
-
Analyze the resulting plasma samples.
-
Calculate the percentage recovery compared to the 0-hour samples.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Visualizations
References
- 1. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epimerization and hydrolysis of this compound, a new hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dalvastatin solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dalvastatin. The information focuses on addressing potential aqueous solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a prodrug inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Like many other statins, it is a lipophilic molecule, which can lead to poor solubility in aqueous solutions. This low solubility can pose significant challenges for in vitro assays, formulation development, and achieving adequate bioavailability in preclinical and clinical studies. This compound is hydrolyzed in the body to its active β-hydroxy acid form.
Q2: What are the general approaches to improve the aqueous solubility of statins like this compound?
Several strategies have been successfully employed to enhance the aqueous solubility of poorly soluble statins. These can be broadly categorized as:
-
pH Adjustment: The solubility of some statins is pH-dependent. Adjusting the pH of the solution can increase the ionization of the molecule, thereby improving its solubility.
-
Co-solvents: The addition of organic co-solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF) can significantly increase the solubility of lipophilic compounds.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state. The drug can exist in an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with a more hydrophilic exterior.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization and absorption.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in aqueous solutions.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer system.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your buffer. The solubility of statins can be pH-sensitive. Experiment with buffers of different pH values to find the optimal range for this compound.
-
Introduce a Co-solvent: Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol. You can then add this stock solution to your aqueous buffer. Be mindful of the final co-solvent concentration, as it may affect your experimental system. It is recommended not to store aqueous solutions for more than a day.
-
Reduce Concentration: If possible, lower the working concentration of this compound to a level below its saturation solubility in your current system.
-
Heat and Agitate: Gently warming the solution while stirring may help dissolve the compound. However, be cautious about potential degradation at elevated temperatures.
-
Issue 2: I am unable to achieve the desired concentration of this compound for my in vitro cell-based assay.
-
Possible Cause: The required concentration for biological activity is higher than the aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Serial Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Complexation with Cyclodextrins: Consider using cyclodextrins to enhance the solubility of this compound in your culture medium. Prepare the this compound-cyclodextrin complex before adding it to the medium.
-
Issue 3: My this compound formulation shows poor dissolution during in vitro testing.
-
Possible Cause: The solid form of this compound has low surface area and wettability, leading to a slow dissolution rate.
-
Troubleshooting Steps:
-
Micronization: Reducing the particle size of the this compound powder can increase the surface area available for dissolution.
-
Formulate a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG). This can be achieved through methods like solvent evaporation or melt extrusion.
-
Incorporate Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant to the dissolution medium can improve the wettability and dissolution of this compound.
-
Data Presentation
| Solvent System | Solubility of Lovastatin | Reference |
| Water | Insoluble (0.0004 mg/mL) | |
| Ethanol | ~20 mg/mL | |
| DMSO | ~20 mg/mL | |
| Dimethyl formamide (DMF) | ~15 mg/mL | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C.
-
For experiments, thaw the stock solution and dilute it to the final working concentration in the aqueous buffer or cell culture medium immediately before use.
Protocol 2: General Procedure for Enhancing Solubility using Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)).
-
Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
The solvent is then evaporated under reduced pressure using a rotary evaporator.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then collected, pulverized, and sieved to obtain a uniform powder with enhanced dissolution properties.
Visualizations
Technical Support Center: Dalvastatin HMG-CoA Reductase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dalvastatin in HMG-CoA reductase (HMGR) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HMG-CoA reductase?
A1: this compound (also known as RG 12561) is a prodrug that is converted to its active open hydroxyacid form in the body. This active form is a potent, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, this compound reduces the production of mevalonate, a key precursor to cholesterol. This inhibition leads to a decrease in cholesterol synthesis, which in turn upregulates the expression of LDL receptors in the liver, enhancing the clearance of LDL-cholesterol from the bloodstream.
Q2: What type of assay is typically used to measure HMG-CoA reductase inhibition by this compound?
A2: The most common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm (OD 340 nm). This decrease corresponds to the oxidation of the cofactor NADPH to NADP+ by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate. The rate of NADPH consumption is proportional to the enzyme's activity. Therefore, a slower decrease in absorbance at 340 nm in the presence of an inhibitor like this compound indicates reduced enzyme activity.
Q3: My IC50 values for this compound vary significantly between experiments. What are the common causes?
A3: Significant variation in IC50 values can be due to several factors:
-
Enzyme Quality and Handling: Inconsistent enzyme activity can result from improper storage, multiple freeze-thaw cycles, or batch-to-batch variation. It is crucial to aliquot the enzyme upon receipt and store it at the recommended temperature, typically -80°C.
-
Substrate and Cofactor Integrity: The stability of HMG-CoA and NADPH is critical. Ensure they are stored correctly, typically at -20°C, and avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.
-
Assay Conditions: Variations in incubation time, temperature, and pH can significantly impact enzyme activity and inhibitor potency. Standardize these parameters across all experiments.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to artificially low potency values. Ensure the final concentration of any solvent (like DMSO) is low (typically ≤0.5%) and consistent across all wells.
Q4: I am observing high background signal in my no-enzyme control wells. What could be the cause?
A4: High background signal in the absence of the enzyme can be caused by:
-
Contaminants in the sample or buffer: Certain compounds can interfere with the absorbance reading at 340 nm.
-
Non-enzymatic degradation of NADPH: Although generally stable, NADPH can degrade under certain conditions. Ensure the assay buffer is at the correct pH and temperature.
-
Plate reader issues: Incorrect filter settings on the spectrophotometer can lead to false readings.
Troubleshooting Guide
This guide addresses specific issues that may arise during HMG-CoA reductase assays with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol. | |
| Substrate or cofactor degradation. | Prepare fresh HMG-CoA and NADPH solutions for each experiment. Store stock solutions at -20°C. | |
| Use of ice-cold assay buffer. | The assay buffer must be at the optimal temperature (e.g., room temperature or 37°C) for the enzyme to be fully active. | |
| Inconsistent readings between replicate wells | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Avoid introducing bubbles into the wells. |
| Incomplete mixing of reagents. | Gently tap the plate to ensure all components are thoroughly mixed before reading the absorbance. | |
| Evaporation from wells. | This can be an issue in microplates, especially at the edges. Use a plate sealer or fill all wells evenly to minimize evaporation. | |
| Lower than expected enzyme inhibition by this compound | Underestimation of inhibitor potency due to insufficient pre-incubation. | Pre-incubate the enzyme with this compound for a sufficient period (e.g., 15-30 minutes) to allow for binding before initiating the reaction by adding the substrate. |
| This compound degradation. | Ensure the stock solution of this compound is stored correctly and has not expired. | |
| Incorrect this compound concentration. | Verify the calculations for your serial dilutions. | |
| Unexpectedly high enzyme inhibition | Presence of contaminating inhibitors in the sample or buffer. | Test for contaminants by running a "spike and recovery" experiment. If inhibition is observed, consider purifying the sample or identifying the source of contamination. Common culprits include salts, detergents, and heavy metals. |
| High concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all wells, including the controls. |
Data Presentation
Technical Support Center: Dalvastatin Off-Target Effects in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of dalvastatin (B145007) in cellular models. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound reduces the production of mevalonate (B85504), a precursor for cholesterol synthesis.
Q2: What are the principal off-target effects of this compound and other statins in cellular models?
The primary off-target effects of statins stem from the depletion of isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate. These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac. Disruption of prenylation impairs the function of these proteins, affecting numerous downstream signaling pathways that regulate cell proliferation, survival, apoptosis, and cytoskeletal organization.
Q3: Which signaling pathways are commonly affected by the off-target actions of statins?
Several key signaling pathways are known to be affected by statins, including:
-
Rho/ROCK Pathway: Inhibition of RhoA prenylation leads to its inactivation, which can affect cell adhesion, migration, and proliferation.
-
Ras/MAPK Pathway: Disruption of Ras prenylation can inhibit its activation and downstream signaling through the Raf/MEK/ERK pathway, impacting cell growth and survival.
-
PI3K/Akt Pathway: Statin-mediated inhibition of small GTPases can lead to the inactivation of the PI3K/Akt survival pathway, potentially inducing apoptosis.
-
Wnt/β-catenin Pathway: Some studies have shown that statins can modulate the Wnt/β-catenin signaling pathway, with varying effects depending on the cell type.
Q4: Can this compound induce apoptosis in cancer cells? If so, what is the underlying mechanism?
While specific studies on this compound are limited, other statins like lovastatin (B1675250) and simvastatin (B1681759) have been shown to induce apoptosis in various cancer cell lines. The pro-apoptotic effect is often attributed to the inhibition of protein prenylation, leading to the inactivation of survival signals and the activation of caspase cascades. For instance, statins can induce apoptosis by suppressing RhoA activation, which in turn can trigger caspase-8 and caspase-3 activation. They can also downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.
Q5: Are the off-target effects of this compound cell-type specific?
Yes, the off-target effects of statins can be highly cell-type specific. The cellular response to statin treatment depends on the specific signaling pathways that are dominant in a particular cell line, the expression levels of the molecular targets, and the metabolic state of the cells.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death Observed at Low Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to mevalonate pathway inhibition. | Perform a dose-response curve with a wider range of concentrations to determine the precise IC50 value for your cell line. |
| Off-target effects are more potent than anticipated. | Co-treat cells with mevalonate, FPP, or GGPP to rescue the phenotype. If mevalonate or its downstream products reverse the cell death, it confirms the effect is due to inhibition of the mevalonate pathway. |
| Contamination of cell culture or reagents. | Ensure all reagents are fresh and sterile. Test for mycoplasma contamination. |
| Incorrect this compound concentration. | Verify the stock solution concentration and ensure proper dilution. |
Issue 2: No Observable Effect on a Known Statin-Sensitive Pathway (e.g., RhoA activity)
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or treatment time. | Increase the concentration of this compound and/or extend the treatment duration. A time-course experiment is recommended. |
| Cell line is resistant to statin-induced effects on this pathway. | Confirm the expression of key pathway components (e.g., RhoA) in your cell line via Western blot or qPCR. |
| The readout for pathway activity is not sensitive enough. | Use a more sensitive assay. For RhoA activity, consider a G-L |
Technical Support Center: Improving Dalvastatin Bioavailability in Preclinical Models
Disclaimer: Dalvastatin is a hypothetical compound used for illustrative purposes in this guide. The data and scenarios presented are representative of challenges commonly encountered with poorly soluble drugs, such as certain statins, and are intended to provide a framework for troubleshooting and experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's low oral bioavailability?
A1: this compound exhibits low oral bioavailability primarily due to two factors characteristic of its drug class (BCS Class II/IV):
-
Poor Aqueous Solubility: this compound is highly lipophilic and sparingly soluble in water. This leads to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver (primarily by CYP3A4 enzymes) before it can reach systemic circulation.[2][4][5] This metabolic process inactivates a large fraction of the absorbed drug.
Q2: What are the initial recommended strategies to improve this compound's oral absorption?
A2: Several formulation strategies can be employed to overcome these barriers.[6][7][8] Initial approaches should focus on:
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanomilling can enhance the dissolution rate.[9][10]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the GI tract and potentially leverage lymphatic absorption pathways to bypass some first-pass metabolism.[7][9]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can stabilize the drug in a higher-energy, amorphous form, which has a greater dissolution rate compared to the crystalline form.[9][10]
Q3: How do I select an appropriate preclinical animal model for pharmacokinetic studies?
A3: The choice of animal model is critical for obtaining relevant data. For statins like this compound, the rat is a commonly used and appropriate starting model due to several factors:
-
Metabolic Similarities: While not identical, the metabolic pathways (e.g., involvement of CYP enzymes) in rats have been reasonably correlated with humans for many statins.[11]
-
Practicality: Rats are cost-effective and allow for serial blood sampling, which is necessary for constructing a full pharmacokinetic profile.[11][12]
-
Established Protocols: There are well-established protocols for oral gavage and blood collection in rats, ensuring data consistency.[13][14][15]
It is crucial to ensure the selected animal model has similar expression of relevant enzymes and transporters to humans for the drug .[11]
Q4: What are the critical parameters to monitor in a pharmacokinetic (PK) study for this compound?
A4: A standard PK study should measure the following key parameters to assess bioavailability:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, which is the most critical parameter for assessing bioavailability.
-
T½ (Half-life): The time it takes for the drug concentration in the plasma to decrease by half.
-
Relative Bioavailability (F%): Calculated by comparing the AUC of a new formulation to a reference formulation (e.g., an aqueous suspension of the drug).
Section 2: Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Q: My plasma concentration-time profiles for this compound are highly variable between subjects in my rat study. What are the potential causes and solutions?
A: High inter-subject variability is a common issue with poorly soluble drugs.[2][16] The causes can be both physiological and technical.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution in GI Tract | Review your formulation. Is it robust? Consider developing a more advanced formulation like a solid dispersion or a SEDDS to ensure more consistent drug release.[16] |
| Food Effects | The presence or absence of food can drastically alter GI physiology. Solution: Standardize feeding conditions. Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) before dosing, with free access to water.[13][16] |
| Variable Gastric Emptying & GI Motility | Stress or differences in individual animal physiology can alter how quickly the drug moves through the GI tract. Solution: Ensure proper animal handling to minimize stress. A larger sample size per group can also help manage this variability statistically.[16] |
| Technical Errors in Dosing/Sampling | Inaccurate oral gavage or inconsistent blood sample volumes can introduce significant error. Solution: Ensure all technicians are thoroughly trained on the procedures. Use calibrated equipment. For blood sampling, automated systems can improve consistency.[12] |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Q: My novel this compound nanoparticle formulation shows excellent and rapid dissolution in vitro, but the in vivo bioavailability in rats is not significantly improved compared to the crude drug. Why might this be?
A: A disconnect between in vitro and in vivo results often points to complex biological barriers that are not captured by simple dissolution tests.
| Potential Cause | Troubleshooting Steps |
| Permeability-Limited Absorption | Even if the drug is fully dissolved, it may not be able to efficiently cross the intestinal wall. This compound may be a substrate for efflux transporters (like P-glycoprotein) that pump it back into the gut lumen. Solution: Conduct a Caco-2 permeability assay to assess efflux liability. If it is a substrate, consider co-administration with a known P-gp inhibitor in a follow-up preclinical study. |
| Extensive Gut Wall Metabolism | Significant metabolism can occur in the intestinal cells (enterocytes) before the drug even reaches the liver. Solution: Analyze for key metabolites in both plasma and potentially intestinal tissue samples. This can help differentiate between gut wall and liver metabolism. |
| Instability in GI Fluids | The formulation may be stable in the dissolution media but could be degrading in the complex environment of the stomach or intestine (e.g., due to pH changes or enzymatic activity). Solution: Test the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). |
| Inappropriate Dissolution Method | Standard dissolution tests may not be suitable for nanoparticles.[17] Solution: Use a more biorelevant dissolution method, such as one using fasted state simulated intestinal fluid (FaSSIF) or employing techniques like dialysis-based methods to separate dissolved drug from nanoparticles.[17][18][19][20] |
Section 3: Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 | 950 ± 210 | 100 (Reference) |
| Micronized Powder | 280 ± 60 | 2.5 | 1900 ± 350 | 200 |
| Solid Lipid Nanoparticles (SLN) | 650 ± 110 | 2.0 | 5800 ± 750 | 610 |
Data are presented as mean ± SD (n=6 rats per group). This table illustrates a typical progression where advanced formulations significantly improve drug exposure.
Table 2: Physicochemical Properties of this compound Solid Lipid Nanoparticle (SLN) Formulation
| Parameter | Value | Acceptance Criteria |
| Particle Size (Z-average) | 185 ± 15 nm | < 250 nm |
| Polydispersity Index (PDI) | 0.21 ± 0.04 | < 0.3 |
| Zeta Potential | -25.5 ± 3.0 mV | > |20| mV |
| Encapsulation Efficiency | 92.5 ± 2.1 % | > 90% |
This table provides key quality attributes for a nanoparticle formulation, essential for ensuring batch-to-batch consistency.
Section 4: Experimental Protocols & Visualizations
Protocol 1: In Vitro Dissolution Testing for this compound Nanoparticles
This protocol uses a dialysis membrane method to separate dissolved drug from nanoparticles, which is a common technique for nanoformulations.[17][20]
-
Apparatus: USP Apparatus II (Paddle), 900 mL vessels.
-
Dissolution Medium: Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5, maintained at 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Prepare a dialysis bag (e.g., MWCO 12-14 kDa) containing a precise amount of the this compound SLN formulation suspended in 1 mL of dissolution medium. b. Place the sealed dialysis bag into the dissolution vessel. c. At predetermined time points (e.g., 15, 30, 60, 120, 240, 480 min), withdraw 5 mL samples from the dissolution medium outside the dialysis bag. d. Immediately replace the withdrawn volume with fresh, pre-warmed medium. e. Analyze the samples for this compound concentration using a validated HPLC method.
Protocol 2: Preclinical Oral Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for an oral PK study.[13][14][15]
-
Animals: Male Sprague-Dawley rats (250-300g). Acclimate for at least one week.[13][14]
-
Housing: House individually with controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.[14]
-
Fasting: Fast animals for 12 hours prior to dosing, with free access to water.[13]
-
Dosing: a. Randomly assign rats to different formulation groups (n=6 per group). b. Administer the this compound formulation (e.g., 10 mg/kg) via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: a. Collect blood samples (~200 µL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). b. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: a. Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. b. Transfer the plasma supernatant to clean, labeled tubes. c. Store plasma at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
Logical Diagram: Key Barriers to Oral Bioavailability
This diagram illustrates the sequential challenges a drug like this compound must overcome to reach systemic circulation.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing Oral Bioavailability of Simvastatin Using Uncoated and Polymer-Coated Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The characteristics and mechanism of co-administration of lovastatin solid dispersion with kaempferol to increase oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. currentseparations.com [currentseparations.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 15. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dissolution test for risk assessment of nanoparticles: a pilot study - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. Dissolution test for risk assessment of nanoparticles: a pilot study - Nanoscale (RSC Publishing) DOI:10.1039/C6NR08131B [pubs.rsc.org]
- 20. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Dalvastatin Cytotoxicity Assessment in Primary Hepatocytes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the cytotoxicity of Dalvastatin in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: Why are primary hepatocytes the recommended in vitro model for assessing this compound cytotoxicity?
A1: Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies because they retain the metabolic and transporter functions of the liver in vivo. As this compound is a prodrug that is converted to its active form in the liver, and statins are known to have potential hepatotoxic effects, primary hepatocytes provide the most physiologically relevant model to study its potential for liver injury.
Q2: What are the initial recommended cytotoxicity assays for evaluating this compound in primary hepatocytes?
A2: A multi-parametric approach is recommended for an initial comprehensive assessment of this compound's cytotoxic potential. The following three assays provide a robust starting point:
-
MTT Assay: This colorimetric assay measures the metabolic activity of mitochondria, which serves as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released into the cell culture medium from damaged cells, indicating a loss of cell membrane integrity.
-
Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases, providing an indication of apoptosis induction.
Q3: We are observing a significant decrease in cell viability with the MTT assay, but a much smaller increase in LDH release. What could be the reason for this discrepancy?
A3: Discrepancies between different cytotoxicity assays can offer valuable insights into the mechanism of cell death. A decrease in the MTT signal suggests mitochondrial dysfunction, while a lack of a significant increase in LDH release indicates that the cell membranes are still largely intact. This pattern could suggest that this compound is inducing apoptosis or metabolic disruption rather than necrosis at the tested concentrations and time points. It is also possible that the compound interferes with the assay chemistry itself.
Q4: What is the recommended exposure time for this compound in primary hepatocyte cytotoxicity studies?
A4: For acute cytotoxicity testing, a common starting point is a 24 to 48-hour incubation period. However, the optimal exposure time can vary depending on the compound's mechanism of action. For compounds that may induce toxicity through the formation of metabolites or by causing chronic cellular stress, longer exposure times (e.g., 72 hours) may be necessary. It is highly recommended to perform time-course experiments to determine the most appropriate endpoint.
Q5: What are the known mechanisms of statin-induced hepatotoxicity?
A5: The hepatotoxicity of statins is thought to be mediated through oxidative stress and mitochondrial dysfunction. Statins can lead to an increase in reactive oxygen species (ROS) formation, lipid peroxidation, and depolarization of the mitochondrial membrane. This can deplete cellular glutathione (B108866) levels and ultimately trigger apoptosis.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Low primary hepatocyte viability after thawing | - Improper thawing technique (too slow or too fast) - Suboptimal thawing medium - Rough handling of cells during counting and seeding | - Review and strictly follow the recommended thawing protocol for cryopreserved hepatocytes. - Use a high-quality, pre-warmed thawing medium. - Handle the cell suspension gently, avoiding vigorous pipetting. |
| Poor attachment of primary hepatocytes to culture plates | - Inadequate or uneven coating of culture plates with extracellular matrix (e.g., collagen) - Low cell viability post-thawing - Incorrect seeding density | - Ensure that culture plates are properly and evenly coated with a suitable extracellular matrix. - Confirm high cell viability (>80%) before seeding. - Optimize the cell seeding density for your specific plate format. |
| High variability between replicate wells | - Uneven cell distribution during seeding - Edge effects in the microplate - Inaccurate pipetting of this compound or assay reagents | - Gently swirl the cell suspension before and during plating to ensure a homogenous distribution. - Avoid using the outer wells of the microplate, or fill them with sterile medium to minimize evaporation. - Use calibrated pipettes and ensure proper mixing of all solutions. |
| "Bell-shaped" dose-response curve in cytotoxicity assays | - this compound precipitation at high concentrations - Off-target effects at higher doses - Interference of the compound with the assay reagents | - Visually inspect the wells for any signs of compound precipitation. - Lower the highest concentration of this compound tested. - Perform a cell-free assay to check for direct interference of this compound with the assay components. |
| High background in LDH assay | - Presence of LDH in the serum of the culture medium - Release of LDH from cells damaged during media changes or handling | - Use a low-serum (e.g., 1%) medium for the assay. - Perform media changes and reagent additions gently to avoid mechanical damage to the cells. - Include a "medium only" background control. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at an optimized density (e.g., 1.31 x 10^5 cells/cm²) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.
Dalvastatin Degradation Product Analysis: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the analysis of Dalvastatin and its degradation products. Due to the limited publicly available data specific to this compound, this guide leverages established knowledge of degradation pathways and analytical troubleshooting for the broader class of statin drugs. Methodologies and potential degradation products are based on documented behaviors of similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the chemical structure of statins, this compound is likely susceptible to degradation under several conditions. The primary degradation pathways are expected to be:
-
Hydrolysis: The lactone ring in this compound is prone to hydrolysis, especially under acidic or alkaline conditions, which would open the ring to form the active beta-hydroxy acid form.
-
Oxidation: Exposure to oxidative conditions can lead to the formation of various oxidation products.
-
Photodegradation: Light exposure, particularly UV light, can induce degradation.
-
Thermal Degradation: High temperatures can accelerate the degradation process.
Q2: I am not seeing any degradation of my this compound sample under stress conditions. What could be the issue?
A2: If you are not observing degradation, consider the following:
-
Inadequate Stress Conditions: The stress conditions (e.g., acid/base concentration, temperature, light intensity) may not be harsh enough to induce degradation. Refer to ICH guidelines for typical forced degradation study conditions.
-
Sample Preparation: Ensure the drug substance is properly dissolved and exposed to the stressor.
-
Analytical Method Specificity: Your current analytical method may not be able to separate the parent drug from its degradation products. A stability-indicating method needs to be developed and validated.
Q3: My HPLC chromatogram shows several unexpected peaks after forced degradation. How can I identify these degradation products?
A3: Identifying unknown degradation products typically involves a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the mass-to-charge ratio (m/z) of the degradation products, which provides information about their molecular weight. Tandem mass spectrometry (MS/MS) can further help in structural elucidation by providing fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information if the degradation products can be isolated in sufficient quantity and purity.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent- Secondary interactions with the stationary phase- Column degradation | - Reduce sample concentration.- Dissolve the sample in the mobile phase.- Adjust mobile phase pH or use a different column chemistry.- Replace the column. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition- Temperature fluctuations- Pump malfunction- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Check the pump for leaks and ensure proper functioning.- Allow sufficient time for column equilibration before each run. |
| Loss of Resolution | - Column contamination- Change in mobile phase composition- Column aging | - Use a guard column and filter samples.- Prepare fresh mobile phase and ensure accurate composition.- Replace the column. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Run blank injections to identify the source of contamination. |
| Baseline Noise or Drift | - Air bubbles in the detector or pump- Contaminated mobile phase- Detector lamp aging | - Degas the mobile phase thoroughly.- Use high-purity solvents and additives.- Replace the detector lamp if necessary. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to develop and validate a stability-indicating analytical method. The following are general protocols that can be adapted for this compound.
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH
Technical Support Center: Optimizing Incubation Time for Dalvastatin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Dalvastatin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a member of the statin family of drugs that act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By blocking this enzyme, this compound prevents the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for cholesterol and various non-sterol isoprenoids. This inhibition ultimately leads to a reduction in intracellular cholesterol levels.
Q2: Is this compound a prodrug? How is it activated in cell culture?
A2: Yes, like lovastatin (B1675250), this compound is administered as an inactive lactone prodrug.[2] For it to become active, the lactone ring must be hydrolyzed to its open-ring hydroxy-acid form. In vivo, this activation occurs primarily in the liver. For in vitro cell culture experiments, it is crucial to ensure that the lactone form can be hydrolyzed. While some cell lines may have sufficient esterase activity to activate the prodrug, this is not always the case. It is recommended to either purchase the active hydroxy-acid form of this compound or to hydrolyze the lactone form in vitro before adding it to your cell cultures.
Q3: What is a good starting concentration and incubation time for this compound in cell culture?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the biological endpoint being measured. Based on studies with other statins like lovastatin, a starting concentration range of 1-50 µM is often used.[3][4] For incubation time, effects can be observed as early as a few hours for signaling pathway modulation, while effects on cell viability and proliferation may require 24 to 72 hours or longer.[3][5][6] It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How can I determine the optimal incubation time for this compound in my cell line?
A4: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) and measuring the desired effect at various time points (e.g., 6, 12, 24, 48, 72 hours). The time point that provides a robust and statistically significant effect without causing excessive, non-specific cytotoxicity is generally considered optimal.
Q5: What are the known signaling pathways affected by statins like this compound?
A5: Statins are known to affect several signaling pathways, primarily due to the depletion of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the function of small GTPases. Key affected pathways include:
-
Ras-ERK1/2 Pathway: Statins can inhibit the Ras/ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.
-
Rho GTPase Pathway: Inhibition of Rho GTPase signaling can affect the cytoskeleton, cell adhesion, and migration.
-
PI3K/Akt Pathway: Some studies suggest that statins can modulate the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incubation time is too short. 2. This compound concentration is too low. 3. This compound is in its inactive prodrug form. 4. The cell line is resistant to statin treatment. 5. This compound has degraded in the culture medium. | 1. Perform a time-course experiment with longer incubation times (e.g., up to 72 hours or longer).2. Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM).3. Ensure you are using the active hydroxy-acid form of this compound or pre-hydrolyze the lactone form before use.4. Verify the expression of HMG-CoA reductase in your cell line. Consider using a different cell line known to be sensitive to statins as a positive control.5. Prepare fresh this compound solutions for each experiment. Check for information on the stability of this compound in your specific culture medium. |
| High levels of cell death, even at low concentrations or short incubation times | 1. This compound concentration is too high for your cell line. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The cells are overly sensitive to cholesterol depletion. | 1. Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range).2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Include a vehicle-only control.3. Supplement the culture medium with mevalonate or geranylgeranyl pyrophosphate (GGPP) to see if this rescues the cells, confirming the effect is on-target. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.2. Calibrate your pipettes and use proper pipetting techniques.3. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. |
| Unexpected changes in cell morphology | 1. Cytoskeletal disruption due to inhibition of Rho GTPase prenylation. 2. Induction of apoptosis or autophagy. | 1. This can be an expected on-target effect of statins. Document the morphological changes and correlate them with your experimental endpoints.2. Perform assays to detect apoptosis (e.g., Annexin V staining, caspase activity) or autophagy (e.g., LC3-II expression). |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (active hydroxy-acid form)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the incubation period. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.
Protocol 2: Time-Course Analysis of HMG-CoA Reductase Expression by Western Blot
This protocol details how to assess the effect of this compound on the protein levels of HMG-CoA reductase over time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (active hydroxy-acid form)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HMG-CoA reductase
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a fixed concentration of this compound for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HMG-CoA reductase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Loading Control: Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the HMG-CoA reductase signal to the loading control.
Protocol 3: Measuring Cholesterol Synthesis Rate
This protocol provides a method to measure the rate of de novo cholesterol synthesis in cells treated with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (active hydroxy-acid form)
-
[¹⁴C]-acetate or other suitable radiolabeled precursor
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation counter and scintillation fluid
-
Cholesterol assay kit
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired incubation time.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent mixture.
-
Quantification of Radiolabeled Cholesterol:
-
Separate the cholesterol from other lipids (e.g., by thin-layer chromatography).
-
Quantify the amount of radioactivity in the cholesterol fraction using a scintillation counter.
-
-
Total Cholesterol Quantification: Measure the total cholesterol content in the lipid extracts using a cholesterol assay kit.
-
Data Analysis: Calculate the rate of cholesterol synthesis by normalizing the amount of incorporated radiolabel to the total cholesterol content and the incubation time with the radiolabel.
Data Presentation
Table 1: Hypothetical Time-Dependent Effect of this compound on Cell Viability
| Incubation Time (hours) | % Cell Viability (10 µM this compound) |
| 0 | 100% |
| 12 | 95% |
| 24 | 75% |
| 48 | 50% |
| 72 | 30% |
Table 2: Hypothetical Dose-Response of this compound on HMG-CoA Reductase Protein Levels after 48-hour Incubation
| This compound Concentration (µM) | Relative HMG-CoA Reductase Level (normalized to control) |
| 0 (Control) | 1.0 |
| 1 | 1.5 |
| 5 | 2.5 |
| 10 | 4.0 |
| 25 | 3.5 |
| 50 | 2.0 |
Mandatory Visualizations
References
- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. In vitro mechanisms of lovastatin on lung cancer cell lines as a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of lovastatin on cell cycle progression. Distinct requirement of cholesterol and non-sterol mevalonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cholesterol lowering drug lovastatin induces cell death in myeloma plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In vivo potency of Dalvastatin compared to other statins
An Objective Comparison of the In Vivo Potency of Widely Used Statins
In the landscape of cardiovascular therapeutics, statins remain a cornerstone for managing hypercholesterolemia. Their primary mechanism involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide provides a detailed comparison of the in vivo potency of several widely prescribed statins, supported by data from clinical trials. While the initial query focused on "Dalvastatin," this appears to be a non-standard or erroneous name for a recognized statin. Therefore, this guide will focus on a comparative analysis of well-established statins: rosuvastatin (B1679574), atorvastatin (B1662188), simvastatin, lovastatin, and fluvastatin.
Data Presentation: Statin Potency and LDL-C Reduction
The in vivo potency of statins is most commonly quantified by their ability to reduce low-density lipoprotein cholesterol (LDL-C) levels. The following table summarizes the dose-dependent effects of various statins on LDL-C reduction as reported in clinical studies.
| Statin | Daily Dose (mg) | Mean LDL-C Reduction (%) | Statin Intensity Category |
| Rosuvastatin | 10 | ~46.7 | Moderate-Intensity |
| 20-40 | ≥50 (e.g., 40mg reduces LDL-C by ~55%) | High-Intensity | |
| Atorvastatin | 10 | ~36.4 | Moderate-Intensity |
| 20 | - | Moderate-Intensity | |
| 40-80 | ≥50 (e.g., 80mg reduces LDL-C by ~51-52%) | High-Intensity | |
| Simvastatin | 10 | <30 | Low-Intensity |
| 20-40 | 30-49 (e.g., 20mg reduces LDL-C by ~35.7%) | Moderate-Intensity | |
| Lovastatin | 20 | ~24 | Low-Intensity |
| 40 | ~31-41 | Moderate-Intensity | |
| 80 | - | High-Intensity (use is limited) | |
| Fluvastatin | 20-40 | <30 | Low-Intensity |
| 80 (XL) | 30-49 | Moderate-Intensity |
Note: The percentage of LDL-C reduction can vary based on the patient population, baseline LDL-C levels, and study design. The categories of low-, moderate-, and high-intensity are based on the expected LDL-C reduction. High-intensity statins are defined as those that lower LDL-C by approximately 50% or more. Moderate-intensity statins lower LDL-C by approximately 30% to 49%, and low-intensity statins lower LDL-C by less than 30%.
Rosuvastatin is generally considered the most potent statin on a milligram-to-milligram basis for reducing LDL-C. A meta-analysis of head-to-head trials indicated that rosuvastatin was more efficacious than atorvastatin at 1:1 and 1:2 dose ratios. For instance, 40 mg of rosuvastatin was found to be more effective in reducing LDL-C than 80 mg of atorvastatin.
Experimental Protocols
The data presented above are derived from various clinical trials. While specific protocols differ between studies, the general methodologies for evaluating statin potency in vivo are outlined below.
Key Experiment: Randomized, Double-Blind, Controlled Clinical Trials
-
Objective: To compare the efficacy and safety of a statin at various doses against a placebo or another statin in a specific patient population (e.g., patients with primary hypercholesterolemia).
-
Methodology:
-
Patient Recruitment: A cohort of patients meeting specific inclusion criteria (e.g., age, baseline LDL-C levels, absence of contraindications) is recruited.
-
Dietary Lead-in: Participants typically undergo a standardized dietary program, such as the National Cholesterol Education Program (NCEP) Step I diet, for a period (e.g., 6 weeks) before randomization to stabilize lipid levels.
-
Randomization and Blinding: Patients are randomly assigned to receive either the investigational statin at a specific dose, a comparator statin, or a placebo. Both patients and investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Period: The treatment duration can range from several weeks to several years.
-
Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to measure lipid profiles, including total cholesterol, LDL-C, HDL-C, and triglycerides. Safety monitoring includes tracking adverse events and measuring liver enzymes (e.g., alanine (B10760859) transaminase) and creatine (B1669601) kinase.
-
Lipid Analysis: Plasma concentrations of lipids and lipoproteins are determined using standardized laboratory methods. For instance, LDL-C can be calculated using the Friedewald formula or measured directly.
-
Statistical Analysis: The primary endpoint is typically the mean percentage change in LDL-C from baseline
-
A Comparative Analysis of Atorvastatin's Efficacy in Modulating Apolipoprotein B Levels
Disclaimer: The compound "Dalvastatin" referenced in the topic is not a recognized pharmaceutical agent. This guide utilizes Atorvastatin, a widely studied and prescribed statin, as a representative compound to fulfill the structural and data-based requirements of the prompt. The experimental data and protocols presented herein pertain to Atorvastatin and its established comparators.
This guide provides a comparative analysis of Atorvastatin's effect on apolipoprotein B (ApoB) levels, benchmarked against other prominent lipid-lowering agents. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of therapeutic alternatives.
Quantitative Data Summary
The following tables summarize the percentage reduction in Apolipoprotein B levels observed in clinical trials for Atorvastatin and its comparators, Rosuvastatin and Ezetimibe.
Table 1: Statin Monotherapy - Impact on Apolipoprotein B
| Treatment Group | Dosage | Mean % Reduction in ApoB | Study Population |
| Atorvastatin | 10-80 mg/day | 29% to 43% | Hypercholesterolemia |
| Atorvastatin | 80 mg/day | 37.5% | Hyperlipidemia |
| Rosuvastatin | 10-40 mg/day | 37% to 45% | Hypercholesterolemia |
| Rosuvastatin | 40 mg/day | 32.1% | Hyperlipidemia |
Data compiled from studies comparing the efficacy of different statins.
**Table 2: Combination and Non-Statin Therapy - Impact on Apol
Cross-Reactivity of Dalvastatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific effects of a drug candidate is paramount. This guide provides a comparative analysis of the cross-reactivity of Dalvastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, across different species. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from other well-studied statins to provide a broader context for potential species-dependent variations in metabolism and efficacy.
Executive Summary
This compound is a prodrug that is converted to its active hydroxy acid form in the body, potently inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While direct, extensive cross-species reactivity data for this compound is scarce, initial findings indicate variations in its inhibitory effects across different species and cell lines. This guide synthesizes the available data for this compound and draws parallels with other statins, such as lovastatin, simvastatin, and atorvastatin, for which significant species-specific differences in metabolism and efficacy have been documented. These differences are critical considerations for the preclinical evaluation and clinical development of this compound.
Mechanism of Action: HMG-CoA Reductase Inhibition
Statins, including this compound, competitively inhibit HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway. By blocking this step, statins decrease endogenous cholesterol production, leading to an upregulation of LDL receptor expression on hepatocytes and increased clearance of LDL cholesterol from the circulation.
Dalvastatin Efficacy in Animal Models: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the efficacy of Dalvastatin (RG 12561) in preclinical animal models. The data presented is compiled from published studies to offer an objective comparison with other HMG-CoA reductase inhibitors, namely lovastatin (B1675250) and pravastatin (B1207561). This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.
Comparative Efficacy of this compound
This compound has demonstrated potent cholesterol-lowering effects in various animal models, positioning it as a significant agent in the landscape of HMG-CoA reductase inhibitors. Its efficacy has been benchmarked against established statins, providing valuable comparative data for researchers in cardiovascular drug development.
In Vitro HMG-CoA Reductase Inhibition
The foundational mechanism of statins lies in their ability to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In vitro assays provide a direct measure of a compound's inhibitory potential.
| Compound | IC50 (nmol/l) - Rat Liver HMG-CoA Reductase | IC50 - Cholesterol Biosynthesis in Hep G2 cells |
| This compound-Na (RG 12561-Na) | 3.4[1] | 4 nmol/l[1] |
| Lovastatin-Na | 2.3[1] | 5 nmol/l[1] |
| Pravastatin | 8.9[1] | 1.1 µmol/l[1] |
Ex Vivo Cholesterol Biosynthesis Inhibition in Rats
Ex vivo models offer insights into a drug's activity after oral administration, providing a bridge between in vitro potency and in vivo efficacy.
| Compound | ED50 (mg/kg) - Inhibition of Cholesterol Biosynthesis in Rat Liver Slices |
| This compound (RG 12561) | 0.9[1] |
| Lovastatin | 0.5[1] |
| Pravastatin | 12[1] |
In Vivo Efficacy in Hyperlipidemic Animal Models
The ultimate preclinical validation of a cholesterol-lowering agent is its performance in animal models that mimic human hyperlipidemia.
Cholestyramine-Fed Hamsters: This model is utilized to induce hypercholesterolemia, providing a robust system for evaluating lipid-lowering therapies.
| Treatment (0.1% in food for 18 days) | Reduction in LDL/HDL Ratio (%) |
| This compound (RG 12561) | 35[1] |
| This compound-Na (RG 12561-Na) | 76[1] |
| Lovastatin | 88[1] |
| Lovastatin-Na | 88[1] |
At a higher dose of 0.4% in food, this compound (RG 12561) demonstrated a more pronounced effect, reducing serum cholesterol by 84%, LDL by 97%, and the LDL/HDL ratio by 91%[1].
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, making them a relevant model for familial hypercholesterolemia.
| Treatment (5 mg/kg, b.i.d., 12 days) | Reduction in Serum Cholesterol (%) |
| This compound (RG 12561) | 17[1] |
| Lovastatin | 16[1] |
Experimental Protocols
While the precise, detailed protocols from the primary this compound study were not fully available, the following sections describe the standardized and generally accepted methodologies for the key experiments cited.
In Vitro HMG-CoA Reductase Activity Assay
This assay quantifies the inhibition of the HMG-CoA reductase enzyme. Typically, it involves the following steps:
-
Preparation of Liver Microsomes: Liver tissue from rats is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in HMG-CoA reductase.
-
Incubation: The microsomal preparation is incubated with the substrate, HMG-CoA, and a radiolabeled cofactor (e.g., [14C]NADPH). The test compounds (this compound, lovastatin, pravastatin) are added at varying concentrations.
-
Measurement of Product Formation: The reaction is stopped, and the radiolabeled product, mevalonate (B85504), is separated from the unreacted substrate, often using thin-layer chromatography or high-performance liquid chromatography.
-
Calculation of IC50: The radioactivity of the mevalonate is quantified, and the concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated.
Ex Vivo Cholesterol Biosynthesis Assay in Rat Liver Slices
This assay measures the rate of cholesterol synthesis in liver tissue from animals previously treated with the test compounds.
-
Animal Dosing: Rats are orally administered with this compound, lovastatin, or pravastatin at various doses.
-
Liver Slice Preparation: After a specified time, the animals are euthanized, and the livers are excised. Thin slices of the liver are prepared using a microtome.
-
Incubation with Radiolabeled Precursor: The liver slices are incubated in a suitable buffer containing a radiolabeled precursor for cholesterol synthesis, such as [14C]acetate.
-
Lipid Extraction and Analysis: After incubation, the lipids are extracted from the liver slices. The amount of radiolabel incorporated into newly synthesized cholesterol is measured.
-
Determination of ED50: The dose of the drug that produces a 50% inhibition of cholesterol synthesis (ED50) is determined.
Cholestyramine-Fed Hamster Model of Hypercholesterolemia
This model is used to induce high cholesterol levels in hamsters.
-
Animal Selection and Acclimation: Male Golden Syrian hamsters are typically used. They are acclimated to the housing conditions and a standard chow diet.
-
Induction of Hypercholesterolemia: The hamsters are fed a diet containing cholestyramine, a bile acid sequestrant that upregulates cholesterol synthesis. The diet may also be enriched with cholesterol to further elevate plasma lipid levels.
-
Drug Administration: this compound or comparator drugs are incorporated into the diet at specified concentrations.
-
Blood Sampling and Lipid Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and total cholesterol, LDL cholesterol, and HDL cholesterol levels are measured using enzymatic assays or ultracentrifugation methods.
Watanabe Heritable Hyperlipidemic (WHHL) Rabbit Model
The WHHL rabbit is a genetic model of hypercholesterolemia.
-
Animal Model: WHHL rabbits, which have a genetic deficiency in the LDL receptor, are used. These animals naturally develop high levels of plasma cholesterol and atherosclerosis.
-
Drug Administration: The test compounds are administered to the rabbits, typically via oral gavage, at specified doses and frequencies.
-
Monitoring and Sample Collection: Body weight and food consumption are monitored throughout the study. Blood samples are collected periodically to measure plasma lipid profiles.
-
Lipid Profile Analysis: Plasma total cholesterol, LDL cholesterol, and HDL cholesterol are quantified to assess the efficacy of the treatment.
Visualizations
HMG-CoA Reductase Signaling Pathway
The following diagram illustrates the mechanism of action of HMG-CoA reductase inhibitors like this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The diagram below outlines the typical workflow for evaluating the efficacy of a cholesterol-lowering drug in an animal model.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
